Product packaging for Antitubercular agent-10(Cat. No.:)

Antitubercular agent-10

Cat. No.: B12420936
M. Wt: 473.5 g/mol
InChI Key: QIRMCAFUNKDTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-10 is a synthetic small molecule compound developed for tuberculosis research applications. It is designed to support the discovery of novel therapeutic strategies against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. Research into its mechanism of action is ongoing, with early studies suggesting it may function by inhibiting key bacterial enzymes involved in cell wall biosynthesis, a validated target pathway for first-line antitubercular drugs like isoniazid . The emergence of multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains underscores the critical need for new chemical entities like this compound to expand the anti-TB drug pipeline . This compound provides researchers with a valuable tool for in vitro studies aimed at understanding resistance mechanisms, evaluating bacterial susceptibility, and identifying novel drug targets. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N5O6S2 B12420936 Antitubercular agent-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15N5O6S2

Molecular Weight

473.5 g/mol

IUPAC Name

2-[methyl-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one

InChI

InChI=1S/C19H15N5O6S2/c1-23(10-15-21-22-18(30-15)11-6-4-3-5-7-11)19-20-17(25)13-8-12(32(2,28)29)9-14(24(26)27)16(13)31-19/h3-9H,10H2,1-2H3

InChI Key

QIRMCAFUNKDTIE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NN=C(O1)C2=CC=CC=C2)C3=NC(=O)C4=C(S3)C(=CC(=C4)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Whitepaper: In Vitro Efficacy of Antitubercular Agent-10 (ATA-10) Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) represent a significant threat to global health, necessitating the urgent development of novel therapeutics with new mechanisms of action. This document details the promising in vitro activity of a novel investigational compound, Antitubercular agent-10 (ATA-10). ATA-10 demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant clinical isolates of Mtb. This guide provides a comprehensive summary of its efficacy, the experimental protocols used for its evaluation, and a proposed mechanism of action.

In Vitro Efficacy Profile of ATA-10

The minimum inhibitory concentration (MIC) of ATA-10 was determined against a panel of M. tuberculosis strains, including the standard laboratory strain H37Rv, a clinical multidrug-resistant (MDR) strain, and an extensively drug-resistant (XDR) strain. The results are benchmarked against key first and second-line antitubercular drugs.

Data Presentation: Comparative MIC Values

The data presented below summarizes the potent activity of ATA-10, particularly against strains resistant to current standard-of-care drugs. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population.[1]

Strain IDResistance PhenotypeATA-10 MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Moxifloxacin MIC (µg/mL)Bedaquiline MIC (µg/mL)
H37RvDrug-Susceptible0.060.050.120.120.06
MDR-19-4MDR (INH-R, RIF-R)0.06> 8.0> 8.00.250.06
XDR-21-9XDR (INH-R, RIF-R, FQ-R)0.12> 8.0> 8.0> 4.00.12

Hypothetical Mechanism of Action: Inhibition of Mycolic Acid Synthesis

It is hypothesized that ATA-10 acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] The proposed target is the InhA enzyme (enoyl-acyl carrier protein reductase), a critical component of the fatty acid synthase II (FAS-II) system. Unlike isoniazid, which is a pro-drug requiring activation by KatG, ATA-10 is proposed to be a direct inhibitor of InhA, thus bypassing the common resistance mechanism associated with katG mutations.

ATA_10_Mechanism_of_Action cluster_fas_pathway Mycolic Acid Synthesis (FAS-II) FAS_I Fatty Acid Synthase I MabA MabA FAS_I->MabA InhA InhA (Target Enzyme) MabA->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall ATA10 This compound (ATA-10) ATA10->InhA Direct Inhibition Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Strain_Selection Strain Selection (H37Rv, MDR, XDR) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Inoculation Plate Inoculation Inoculum_Prep->Inoculation Compound_Plating Compound Plating (Serial Dilution) Compound_Plating->Inoculation Incubation_1 7-Day Incubation (37°C) Inoculation->Incubation_1 Alamar_Blue Add Alamar Blue Incubation_1->Alamar_Blue Incubation_2 24-Hour Incubation (37°C) Alamar_Blue->Incubation_2 Read_Plate Visual/Spectrophotometric Reading Incubation_2->Read_Plate MIC_Determination MIC Determination Read_Plate->MIC_Determination Data_Reporting Data Reporting & Analysis MIC_Determination->Data_Reporting

References

The Computational Guideway: A Technical Whitepaper on the Bioinformatics and Molecular Docking of Antitubercular Agent-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a formidable global health challenge, necessitating the continuous development of novel therapeutic agents. "Antitubercular agent-10," also identified as "Compound 9," has emerged as a promising candidate, demonstrating potent activity against Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the bioinformatics and molecular docking studies pertinent to this agent. While specific computational analyses for this compound are not yet extensively published, this paper outlines the established mechanism of action and presents a comprehensive, representative methodology for its computational evaluation. By targeting the bacterial 50S ribosomal subunit, this compound inhibits protein synthesis, a critical pathway for mycobacterial survival.[1] This document details the standard protocols for molecular docking against the M. tuberculosis 50S ribosomal subunit, using a homologous structure for illustrative purposes, and discusses the in silico prediction of ADME/Tox properties. All quantitative data is summarized for clarity, and key workflows are visualized using Graphviz to provide a clear, logical framework for researchers in the field of antitubercular drug development.

Introduction to this compound (Compound 9)

This compound (also known as Compound 9) is a novel compound with demonstrated antibacterial activity against Mycobacterium tuberculosis. Pre-clinical data has established a Minimum Inhibitory Concentration (MIC) of 0.3 μM.[1] The primary mechanism of action for this agent is the inhibition of bacterial protein synthesis through direct targeting of the 50S ribosomal subunit.[1] This mode of action is a well-validated strategy in antibacterial therapy.

A critical aspect of the early drug development pipeline is the use of computational methods to predict the binding affinity, interaction patterns, and pharmacokinetic properties of a lead compound. Bioinformatics and molecular docking studies offer a cost-effective and rapid means to elucidate the molecular basis of a drug's activity and to identify potential liabilities before extensive experimental validation.[2]

Quantitative Data Summary

To provide a comprehensive overview, the following table summarizes the known experimental data for this compound and includes illustrative computational data that would be generated in a typical bioinformatics study.

ParameterValueData TypeSource
Biological Activity
Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis0.3 µMExperimental[1]
IC50 (Mitochondrial Protein Synthesis, HepG2 cells)150 µMExperimental[1]
Illustrative Molecular Docking Data
Binding Affinity (kcal/mol)-9.5PredictedIllustrative
Hydrogen Bonds with 23S rRNA3PredictedIllustrative
Key Interacting Residues (23S rRNA)A2058, A2059, C2611PredictedIllustrative
Illustrative In Silico ADME/Tox Predictions
Human Intestinal AbsorptionHighPredictedIllustrative
Blood-Brain Barrier PermeationLowPredictedIllustrative
CYP2D6 InhibitionNon-inhibitorPredictedIllustrative
AMES MutagenicityNon-mutagenicPredictedIllustrative
hERG InhibitionLow riskPredictedIllustrative

Note: The Molecular Docking and In Silico ADME/Tox data are representative examples included to illustrate the output of the described experimental protocols, as specific published data for this compound is not available.

Experimental Protocols

Molecular Docking of this compound

This protocol describes a representative molecular docking study to investigate the binding of this compound to its target, the M. tuberculosis 50S ribosomal subunit.

3.1.1. Target Preparation

  • Receptor Selection: The cryo-EM structure of the Mycobacterium tuberculosis 50S ribosomal subunit in complex with the macrolide antibiotic clarithromycin (PDB ID: 7F0D) is selected as the receptor model.[3] This structure provides a high-resolution template of the binding site.

  • Structure Preparation: The PDB file is downloaded from the Protein Data Bank. Using molecular modeling software such as UCSF Chimera or AutoDock Tools, water molecules and any co-crystallized ligands are removed from the structure.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein and rRNA structure, and Gasteiger charges are computed to simulate physiological conditions. The prepared structure is saved in the PDBQT file format, which is required for AutoDock Vina.

3.1.2. Ligand Preparation

  • Ligand Structure: The 2D structure of this compound is drawn using a chemical sketcher like ChemDraw or MarvinSketch.

  • 3-Dimensional Conversion: The 2D structure is converted to a 3D structure and its energy is minimized using a force field such as MMFF94.

  • Ligand Preparation for Docking: The 3D structure of the ligand is then prepared for docking by assigning rotatable bonds and saving it in the PDBQT format using AutoDock Tools.

3.1.3. Docking Simulation

  • Grid Box Definition: A grid box is defined to encompass the known binding site of macrolides on the 50S subunit, specifically the nascent polypeptide exit tunnel (NPET). The center and dimensions of the grid box are determined based on the position of the co-crystallized ligand in the template structure.

  • Docking with AutoDock Vina: Molecular docking is performed using AutoDock Vina.[4] The program searches for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding affinity. The exhaustiveness parameter is typically set to a higher value (e.g., 32) to ensure a thorough search of the conformational space.[5]

  • Analysis of Results: The output from AutoDock Vina includes several binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.[6] This pose is then visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the ribosomal RNA and proteins.[7]

In Silico ADME/Tox Prediction

This protocol outlines the use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

  • Tool Selection: A variety of open-access web servers and software are available for ADMET prediction, such as SwissADME, pkCSM, and PreADMET.[8][9][10] It is advisable to use multiple tools to compare and increase the confidence in the predictions.[8]

  • Input: The SMILES (Simplified Molecular-Input Line-Entry System) string or the 3D structure file (e.g., SDF or MOL2) of this compound is submitted to the selected prediction tools.

  • Prediction of Properties: The tools calculate a range of physicochemical and pharmacokinetic properties, including:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Renal clearance.

    • Toxicity: AMES mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition, hepatotoxicity, and skin sensitization.[11]

  • Data Compilation and Analysis: The predicted ADMET properties are compiled into a comprehensive profile. This profile is used to assess the drug-likeness of the compound and to identify any potential liabilities that may need to be addressed in subsequent stages of drug development.

Visualizations

Mechanism of Action of this compound

G cluster_ribosome Mycobacterium 70S Ribosome 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis 50S_Subunit->Block 30S_Subunit 30S Subunit 30S_Subunit->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit Binds Agent10 Antitubercular Agent-10 Agent10->50S_Subunit Targets Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Leads to Block->Protein_Synthesis Inhibits

Caption: Mechanism of action for this compound.

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Receptor Select & Prepare Receptor (M. tb 50S Subunit) Grid Define Grid Box (Binding Site) Receptor->Grid Ligand Prepare Ligand (this compound) Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Poses Generate Binding Poses & Scores Docking->Poses Analysis Analyze Best Pose: - Binding Affinity - H-Bonds - Hydrophobic Interactions Poses->Analysis

Caption: A typical workflow for molecular docking studies.

Conclusion

This compound represents a promising lead compound in the fight against tuberculosis, with a well-defined molecular target in the bacterial 50S ribosomal subunit. This technical guide has provided a comprehensive framework for the bioinformatics and molecular docking studies that are essential for the continued development of this and similar agents. By following the detailed protocols for molecular docking and in silico ADME/Tox prediction, researchers can gain critical insights into the molecular interactions and potential pharmacokinetic profile of candidate drugs. The visualizations provided offer a clear conceptual understanding of both the agent's mechanism of action and the computational workflow. While further experimental data is required to validate these computational predictions for this compound specifically, the methodologies outlined here form a crucial component of the modern drug discovery pipeline, accelerating the journey from a promising hit to a clinically effective therapeutic.

References

The Rise of Nitroimidazoles: A Technical Guide to the Structure-Activity Relationship of a New Generation of Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global health challenge posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics.[1][2] Among the most promising new classes of antitubercular agents are the nitroimidazoles, which offer a novel mechanism of action and potent activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb).[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comprehensive resource for researchers engaged in the discovery and optimization of the next generation of TB drugs. For the purpose of this guide, we will refer to this class of compounds as "Antitubercular agent-10" (AT-10).

Core Structure and Mechanism of Action

The core structure of the AT-10 class is a bicyclic nitroimidazole, exemplified by compounds like pretomanid (PA-824) and delamanid.[3][5][6] These are prodrugs that require reductive activation of the nitro group by a deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium.[6] This activation leads to the generation of reactive nitrogen species, such as nitric oxide, which are thought to have a dual mechanism of action: inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and respiratory poisoning.[5][6] This unique mechanism contributes to their efficacy against drug-resistant strains.[3]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on the AT-10 class to optimize potency, reduce toxicity, and improve pharmacokinetic properties. The key modifications have focused on the core scaffold and the side chains attached to it.

Modifications of the Bicyclic Core

The integrity of the nitroimidazole ring is essential for activity, as the nitro group is critical for the reductive activation.[7] However, modifications to the oxazine or oxazole ring fused to the imidazole have been explored. For instance, replacing the oxygen atom in the oxazine ring of PA-824 with nitrogen or sulfur has been shown to yield analogues with comparable or slightly improved potency.[7]

Side Chain Modifications

The side chain attached to the bicyclic core plays a crucial role in modulating the lipophilicity, metabolic stability, and overall efficacy of the compounds. The general trend observed is that increased lipophilicity often correlates with improved potency.[8]

The following table summarizes the quantitative SAR data for a series of AT-10 analogues, highlighting the impact of different substituents on their antitubercular activity, typically measured as the Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain.

Compound Core Scaffold R Group (Side Chain) MIC (μg/mL) against Mtb H37Rv Reference
AT-10.1 (Pretomanid/PA-824) Nitroimidazo[2,1-b][1][9]oxazine4-(Trifluoromethoxy)benzyl0.015 - 0.25[3][4]
AT-10.2 (Delamanid) Nitroimidazo[2,1-b]oxazole2-Methyl-4-(4-phenoxypiperidin-1-yl)phenyl0.006 - 0.024[5]
AT-10.3 Nitroimidazo[2,1-b][1][9]oxazine4-Chlorobenzyl0.1[7]
AT-10.4 Nitroimidazo[2,1-b][1][9]oxazine4-Fluorobenzyl0.06[7]
AT-10.5 Nitroimidazo[2,1-b][1][9]thiazine4-(Trifluoromethoxy)benzyl0.03[7]
AT-10.6 Nitroimidazo[2,1-b][1][9]oxazineH>100[7]

Table 1: Structure-Activity Relationship of AT-10 Analogues. This table illustrates the impact of side chain modifications on the antitubercular activity of the nitroimidazole scaffold. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the SAR studies of AT-10 compounds.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used method to determine the MIC of compounds against M. tuberculosis.

  • Preparation of Mtb Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: A standardized inoculum of Mtb H37Rv is added to each well of the microplate.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Reading: The plates are re-incubated for 24 hours, and the color change from blue to pink is observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

Cytotoxicity Assay (Vero Cells)

This assay is performed to assess the toxicity of the compounds against mammalian cells.

  • Cell Culture: Vero cells (African green monkey kidney epithelial cells) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 4 hours. The formazan crystals formed are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing Key Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate important concepts related to AT-10.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of AT-10 Analogues Purification Purification & Characterization Synthesis->Purification MABA Antitubercular Activity (MABA) Purification->MABA Cytotoxicity Cytotoxicity Assay (Vero Cells) Purification->Cytotoxicity SAR SAR Analysis MABA->SAR Cytotoxicity->SAR

Caption: Experimental workflow for SAR studies of AT-10.

mechanism_of_action AT10 AT-10 (Prodrug) Ddn Ddn Enzyme (Mtb) AT10->Ddn Reductive Activation Activated_AT10 Activated AT-10 (Reactive Nitrogen Species) Ddn->Activated_AT10 Mycolic_Acid Mycolic Acid Synthesis Activated_AT10->Mycolic_Acid Inhibition Respiratory_Poisoning Respiratory Poisoning Activated_AT10->Respiratory_Poisoning Cell_Death Mycobacterial Cell Death Mycolic_Acid->Cell_Death Respiratory_Poisoning->Cell_Death

Caption: Proposed mechanism of action for AT-10.

Conclusion

The nitroimidazole class of antitubercular agents (AT-10) represents a significant advancement in the fight against tuberculosis. Their novel mechanism of action provides a powerful tool against drug-resistant strains. The extensive SAR studies have delineated the key structural features required for potent activity, paving the way for the design of new analogues with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to leveraging this knowledge in the ongoing development of innovative and life-saving treatments for tuberculosis.

References

A Technical Guide to Emerging Antitubercular Agents for the Treatment of Latent Tuberculosis Infection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "Antitubercular agent-10" is not a recognized designation in publicly available scientific literature, this guide provides a comprehensive overview of the principles and current landscape of drug development for latent tuberculosis infection (LTBI). It is designed for researchers, scientists, and drug development professionals, offering insights into the evaluation of novel antitubercular agents. An estimated one-quarter of the global population is infected with Mycobacterium tuberculosis (Mtb), with the majority having asymptomatic latent infection.[1] Treating LTBI is a critical component of global tuberculosis control and elimination efforts.[2] This document outlines the mechanisms of action of key antitubercular drug classes, summarizes clinical data for current and investigational regimens, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Current Landscape of Latent Tuberculosis Treatment

The treatment of LTBI aims to eradicate dormant mycobacteria before they can reactivate to cause active TB disease.[3] For decades, the standard of care was a 6 to 9-month course of daily isoniazid.[2][4][5] However, the long duration of treatment has been associated with poor adherence and an increased risk of toxicity.[1][4] Consequently, shorter, rifamycin-based regimens are now preferred.[1][4][6]

These newer regimens include:

  • Three months of once-weekly isoniazid plus rifapentine[1][6]

  • Four months of daily rifampin[2][4][6]

  • Three months of daily isoniazid plus rifampin[1][6]

These shorter-course therapies have demonstrated similar efficacy to longer isoniazid regimens but with higher completion rates and a better safety profile.[1][2]

Mechanisms of Action of Key Antitubercular Agents

Antitubercular drugs target various essential pathways in Mycobacterium tuberculosis. Understanding these mechanisms is crucial for the development of new agents and combination therapies.

  • Isoniazid (INH): A prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[5][7][8]

  • Rifamycins (e.g., Rifampin, Rifapentine): These drugs inhibit the DNA-dependent RNA polymerase, thereby blocking transcription and bacterial protein synthesis.[5][8][9]

  • Pyrazinamide (PZA): This agent is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and inhibit trans-translation.[5][10] Its exact mechanism is still under investigation.[5]

  • Ethambutol (EMB): Ethambutol inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[7][8]

Below is a diagram illustrating the cellular targets of these first-line antitubercular agents.

Antitubercular_MoA cluster_cell Mycobacterium tuberculosis Mycolic Acid Synthesis Mycolic Acid Synthesis Cell Wall Cell Wall Mycolic Acid Synthesis->Cell Wall RNA Polymerase RNA Polymerase Trans-translation Trans-translation Arabinogalactan Synthesis Arabinogalactan Synthesis Arabinogalactan Synthesis->Cell Wall INH Isoniazid INH->Mycolic Acid Synthesis inhibits RIF Rifamycins RIF->RNA Polymerase inhibits PZA Pyrazinamide PZA->Trans-translation inhibits EMB Ethambutol EMB->Arabinogalactan Synthesis inhibits

Caption: Mechanisms of action of first-line antitubercular drugs.

Emerging and Investigational Agents

The rise of multidrug-resistant TB (MDR-TB) has spurred the development of new antitubercular agents with novel mechanisms of action.[11] Some of these agents also hold promise for the treatment of LTBI.

  • Bedaquiline (a diarylquinoline): The first new TB drug approved in over 40 years, bedaquiline targets the mycobacterial ATP synthase, an enzyme crucial for cellular energy production.[11][12][13] An investigational drug with a similar target, R207910, has shown effectiveness in killing dormant M. tuberculosis in laboratory models, suggesting its potential for LTBI treatment.[12][14]

  • Pretomanid and Delamanid (nitroimidazoles): These drugs are also part of newer regimens for MDR-TB and are being investigated for their potential to shorten LTBI treatment.[11][15]

  • Linezolid (an oxazolidinone): A repurposed antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.[13][15]

The following diagram illustrates a general workflow for the discovery and development of new antitubercular agents.

Drug_Discovery_Workflow Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Lead Optimization Lead Optimization High-Throughput Screening->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials (Phase I-III) Clinical Trials (Phase I-III) Preclinical Studies->Clinical Trials (Phase I-III) Regulatory Approval Regulatory Approval Clinical Trials (Phase I-III)->Regulatory Approval

Caption: A generalized workflow for antitubercular drug discovery.

Quantitative Data on LTBI Treatment Regimens

The following tables summarize the efficacy and common adverse events of currently recommended LTBI treatment regimens.

Table 1: Efficacy of Recommended LTBI Treatment Regimens

RegimenDurationEfficacy in Preventing Active TBReference
Isoniazid (daily)9 months>90% (with full adherence)[5]
Isoniazid (daily)6 monthsStrongly recommended for HIV-negative adults and children[4]
Isoniazid + Rifapentine (weekly)3 monthsEquivalent to 9 months of isoniazid[1]
Rifampin (daily)4 monthsNon-inferior to 9 months of isoniazid[2]
Isoniazid + Rifampin (daily)3 monthsSimilar risk for TB disease as ≥6 months of isoniazid[1]

Table 2: Common Adverse Events of Drugs Used for LTBI Treatment

DrugPotential Adverse EffectsCommentsReference
IsoniazidElevated aminotransferases, symptomatic hepatitis, peripheral neuropathyCaution in patients with baseline liver disease[2]
RifamycinsCutaneous rash, hematologic abnormalities, flu-like illness, elevated aminotransferases, symptomatic hepatitis, orange discoloration of body fluidsNumerous drug-drug interactions[2]

Experimental Protocols

The evaluation of new antitubercular agents for LTBI involves a series of in vitro and in vivo experiments.

1. In Vitro Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of a novel agent against M. tuberculosis.

  • Methodology:

    • Prepare serial dilutions of the test agent in Middlebrook 7H9 broth.[16]

    • Inoculate the broth with a standardized suspension of M. tuberculosis (e.g., H37Rv).[16]

    • Incubate the cultures at 37°C for 7-14 days.

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

2. In Vivo Efficacy Studies in a Murine Model

  • Objective: To assess the bactericidal activity of a novel agent in a mouse model of latent tuberculosis infection.

  • Methodology:

    • Infect mice (e.g., BALB/c or C57BL/6) with a low dose of aerosolized M. tuberculosis.

    • Allow the infection to establish for 4-6 weeks to enter a chronic/latent phase.

    • Administer the test agent or a combination regimen to different groups of mice for a specified duration.

    • At various time points, euthanize subsets of mice and determine the bacterial load (colony-forming units) in the lungs and spleen by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.

    • Compare the reduction in bacterial load between treated and untreated groups.

3. Evaluation of Drug Resistance

  • Objective: To determine the frequency of spontaneous resistance to a novel agent.

  • Methodology:

    • Plate a large, standardized inoculum of M. tuberculosis onto Middlebrook 7H10 agar containing various concentrations of the test agent.[16]

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies that grow on the drug-containing plates and calculate the mutation frequency.

    • Isolate resistant mutants for further characterization, including sequencing of potential target genes to identify resistance-conferring mutations.[16]

The following diagram illustrates a typical experimental workflow for evaluating a new antitubercular agent.

Experimental_Workflow In Vitro Susceptibility In Vitro Susceptibility In Vivo Efficacy (Mouse Model) In Vivo Efficacy (Mouse Model) In Vitro Susceptibility->In Vivo Efficacy (Mouse Model) Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->In Vivo Efficacy (Mouse Model) Pharmacokinetics/Pharmacodynamics Pharmacokinetics/Pharmacodynamics In Vivo Efficacy (Mouse Model)->Pharmacokinetics/Pharmacodynamics Resistance Studies Resistance Studies In Vivo Efficacy (Mouse Model)->Resistance Studies Combination Studies Combination Studies Pharmacokinetics/Pharmacodynamics->Combination Studies

Caption: Experimental workflow for a new antitubercular agent.

The treatment of latent tuberculosis infection is undergoing a significant transformation, with a shift towards shorter, safer, and more effective regimens. While "this compound" does not correspond to a known drug, the principles and protocols outlined in this guide provide a robust framework for the evaluation of any new candidate agent. Future research should focus on identifying novel drug targets, developing agents with activity against non-replicating bacilli, and optimizing combination therapies to further shorten treatment duration and improve outcomes for the millions of individuals with latent tuberculosis infection.

References

Methodological & Application

Determining the Potency of Novel Antitubercular Agents: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of "Antitubercular agent-10" against Mycobacterium tuberculosis. The described methodology is crucial for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antitubercular therapies. The protocol is based on the widely accepted broth microdilution method, incorporating a colorimetric readout with Resazurin for efficient and reliable results.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of new, effective antitubercular agents. A critical step in the preclinical evaluation of any new compound is the determination of its MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol details the Resazurin Microtiter Assay (REMA), a rapid, inexpensive, and reliable colorimetric method for MIC determination.[1][2][3]

Principle of the Assay

The REMA method utilizes the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by viable, metabolically active mycobacterial cells.[2] In the presence of an effective concentration of the antitubercular agent, mycobacterial growth is inhibited, and the resazurin indicator remains blue. Conversely, in the absence of effective inhibition, the bacteria will metabolize the dye, resulting in a color change to pink. The MIC is determined as the lowest drug concentration at which the blue color is retained.

Data Summary

The following table summarizes the key quantitative parameters for the antitubercular MIC assay.

ParameterValueReference
Test Organism Mycobacterium tuberculosis H37Rv (ATCC 27294)[4]
Culture Medium Middlebrook 7H9 Broth with 10% OADC supplement[4][5]
Inoculum Preparation McFarland Standard No. 1, diluted 1:20[1]
Final Inoculum Size Approximately 1 x 10⁵ CFU/mL[4][5]
Plate Type Sterile 96-well U-shaped microtiter plate with lid[4]
Drug Concentration Range Two-fold serial dilutions (e.g., 64 µg/mL to 0.0625 µg/mL)
Incubation Temperature 37°C[1][2]
Incubation Time 7 days, followed by overnight incubation after resazurin addition[1]
Resazurin Solution 0.01% (w/v) in sterile distilled water[1]
Volume of Resazurin Added 30 µL per well[1]
MIC Endpoint Lowest drug concentration that prevents color change from blue to pink[6]

Experimental Workflow Diagram

MIC_Assay_Workflow Figure 1. Experimental Workflow for Antitubercular MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare M. tuberculosis H37Rv culture E Prepare and add bacterial inoculum to wells A->E B Prepare serial dilutions of 'this compound' D Dispense drug dilutions into 96-well plate B->D C Prepare 0.01% Resazurin solution H Add Resazurin solution to all wells C->H D->E G Seal plate and incubate at 37°C for 7 days E->G F Include growth and sterility controls F->G G->H I Incubate overnight at 37°C H->I J Read results visually (Blue = Inhibition, Pink = Growth) I->J K Determine MIC: Lowest concentration with no color change J->K

Caption: Figure 1 outlines the key steps of the Minimum Inhibitory Concentration (MIC) assay for "this compound".

Detailed Experimental Protocol

1. Materials and Reagents

  • "this compound"

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment

  • Glycerol

  • Casitone

  • Resazurin sodium salt

  • Sterile 96-well U-shaped microtiter plates with lids

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Reference antitubercular drugs (e.g., Isoniazid, Rifampicin) for quality control

2. Preparation of Media and Reagents

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.5% glycerol, 0.1% Casitone, and 10% OADC enrichment.[1]

  • Stock Solution of "this compound": Prepare a stock solution of "this compound" in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in the complete Middlebrook 7H9 broth.

  • Resazurin Solution (0.01% w/v): Dissolve 10 mg of resazurin sodium salt in 100 mL of sterile distilled water and filter-sterilize. Store protected from light at 4°C for up to one week.[1]

3. Inoculum Preparation

  • Grow M. tuberculosis H37Rv in complete Middlebrook 7H9 broth at 37°C until the mid-log phase.

  • Adjust the turbidity of the bacterial culture to match a McFarland No. 1 standard using sterile broth.

  • Dilute this suspension 1:20 in complete Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 10⁵ CFU/mL.[1]

4. Assay Procedure in 96-Well Plate

  • Drug Dilution Series:

    • Add 100 µL of complete Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the "this compound" working solution to the first well of a row and perform two-fold serial dilutions across the plate, leaving the last two wells for controls.

  • Controls:

    • Growth Control: Wells containing 100 µL of broth and 100 µL of the bacterial inoculum (no drug).

    • Sterility Control: Wells containing 200 µL of broth only (no bacteria, no drug).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells except the sterility control wells. The final volume in each well should be 200 µL.

  • Incubation: Seal the plate with a lid or parafilm to prevent evaporation and incubate at 37°C for 7 days in a normal atmosphere.[1][2]

5. Reading the Results

  • After 7 days of incubation, add 30 µL of the 0.01% resazurin solution to each well.[1]

  • Re-incubate the plate overnight at 37°C.

  • Visually assess the color change in the wells. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of "this compound" that completely inhibits growth, as indicated by the retention of the blue color.

Quality Control

A reference strain, M. tuberculosis H37Rv ATCC 27294, should be used.[4] The MIC values for standard drugs like isoniazid and rifampicin should fall within an acceptable range to validate the assay. For example, the targeted MIC value for isoniazid is typically within the range of 0.03-0.12 mg/L.[4][5] The growth control wells should turn pink, and the sterility control wells should remain blue.

Conclusion

This protocol provides a robust and reproducible method for determining the MIC of novel antitubercular agents. The use of the REMA assay offers a clear and straightforward endpoint, facilitating the screening and evaluation of new drug candidates in the fight against tuberculosis. Adherence to the outlined steps and quality control measures will ensure the generation of reliable and comparable data.

References

"Antitubercular agent-10" cell-based assay for intracellular activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Intracellular Activity of Antitubercular Agent-10

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a facultative intracellular pathogen that primarily resides and replicates within host macrophages.[1] This intracellular lifestyle poses a significant challenge for drug efficacy, as any potential therapeutic agent must not only inhibit bacterial growth but also penetrate the host cell membrane and remain stable and active within the complex intracellular environment.[2] Therefore, evaluating the intracellular activity of novel compounds is a critical step in the discovery and development of new antitubercular drugs.[3] Assays performed on extracellular bacteria in broth culture often fail to predict in vivo efficacy, as they do not account for factors like host cell permeability, efflux pumps, or the unique metabolic state of intracellular Mtb.[4]

This document provides detailed protocols for assessing the intracellular antimycobacterial activity of a novel compound, designated "this compound," using cell-based assays. The primary model described utilizes a human macrophage cell line infected with Mycobacterium tuberculosis. Three common readout methodologies are presented: the traditional Colony Forming Unit (CFU) enumeration, a high-throughput Luciferase Reporter Assay, and a Resazurin Microtiter Assay (REMA).

Principle of the Assay

The fundamental principle of the intracellular cell-based assay is to determine the ability of a test compound to inhibit the growth of Mtb within a host macrophage. The general workflow involves:

  • Culturing and seeding a suitable macrophage cell line.

  • Infecting the macrophage monolayer with a culture of Mtb.

  • Removing extracellular bacteria.

  • Treating the infected cells with serial dilutions of the test compound (this compound) and control drugs.

  • Incubating for a defined period to allow for drug action and bacterial growth.

  • Lysing the host cells to release the intracellular bacteria.

  • Quantifying the viability of the released bacteria using a suitable method (CFU, luminescence, or colorimetric/fluorometric signal).

The results are typically expressed as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration required to inhibit 90% of bacterial growth (MIC90) within the host cell.

Data Presentation

The following tables present hypothetical data for "this compound" compared to standard first-line anti-TB drugs, Isoniazid and Rifampicin.

Table 1: Intracellular Antitubercular Activity

CompoundCFU Assay (EC50, µM)Luciferase Assay (EC50, µM)REMA (EC50, µM)
This compound 1.51.21.8
Isoniazid 0.80.60.9
Rifampicin 0.10.080.12

Table 2: Host Cell Cytotoxicity

CompoundMacrophage (THP-1) Cytotoxicity (CC50, µM)
This compound > 50
Isoniazid > 100
Rifampicin > 100

Table 3: Selectivity Index

The Selectivity Index (SI) is a critical parameter to assess the therapeutic window of a compound. It is calculated as the ratio of host cell cytotoxicity (CC50) to the intracellular antibacterial activity (EC50). A higher SI value is desirable.

CompoundSelectivity Index (SI = CC50 / EC50) (based on Luciferase Assay)
This compound > 41.7
Isoniazid > 166.7
Rifampicin > 1250

Experimental Workflows and Signaling Pathways

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_readout Phase 3: Readout & Analysis A Culture THP-1 Monocytes B Differentiate Monocytes to Macrophages (PMA) A->B D Seed Macrophages in 96-well plates B->D C Culture M. tuberculosis (H37Rv-Luciferase) E Infect Macrophages with Mtb (MOI=10) C->E D->E F Wash to remove extracellular Mtb E->F G Add serial dilutions of This compound F->G H Incubate for 3-5 days G->H I Assay for Mtb Viability (e.g., Luciferase Assay) H->I J Measure Luminescence I->J K Data Analysis: Calculate EC50 J->K

Caption: Experimental workflow for intracellular Mtb activity assay.

G cluster_cell Inside Macrophage Mtb M. tuberculosis Macrophage Macrophage Mtb->Macrophage Phagocytosis Phagosome Phagosome Phagolysosome Phagolysosome (Acidic, ROS/RNS) Phagosome->Phagolysosome Maturation (Blocked by Mtb) Replication Mtb Replication Phagosome->Replication Survival & CellDeath Macrophage Lysis Replication->CellDeath Agent10 Antitubercular agent-10 Agent10->Replication Inhibition

Caption: Macrophage response to Mtb and drug action.

Detailed Experimental Protocols

General Materials and Reagents

  • Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294). For reporter assays, a strain expressing a stable reporter gene (e.g., luciferase or GFP) is required.

  • Culture Media:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine.

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase).

    • Middlebrook 7H11 agar supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) for CFU counting.

  • Reagents:

    • Phorbol 12-myristate 13-acetate (PMA) for monocyte differentiation.

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Sterile water.

    • Triton X-100 or Sodium Dodecyl Sulfate (SDS) for cell lysis.

    • Resazurin sodium salt solution.

    • Luciferase assay substrate (e.g., D-luciferin).

  • Equipment:

    • Biosafety Level 3 (BSL-3) facility for handling Mtb.

    • Standard cell culture incubator (37°C, 5% CO2).

    • Microplate reader (for luminescence, fluorescence, and absorbance).

    • Inverted microscope.

    • 96-well flat-bottom tissue culture plates (clear for microscopy, white for luminescence, black for fluorescence).

Protocol 1: Colony Forming Unit (CFU) Enumeration Assay

This is the traditional gold-standard method for determining bacterial viability.

Step 1: Macrophage Differentiation and Seeding

  • Culture THP-1 monocytes in RPMI-1640 medium.

  • Induce differentiation by treating cells with PMA (25-100 ng/mL) for 24-48 hours. Differentiated cells will become adherent.

  • Wash the cells with fresh medium and allow them to rest for 24 hours.

  • Harvest the adherent macrophages using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10^4 cells per well. Incubate overnight to allow for adherence.

Step 2: Mtb Infection

  • Grow Mtb H37Rv in 7H9 broth to mid-log phase.

  • Before infection, break up bacterial clumps by passing the culture through a 27-gauge syringe needle 5-10 times.

  • Adjust the bacterial suspension to a desired concentration in RPMI-1640 medium.

  • Remove the medium from the macrophage-seeded plates and infect the cells at a Multiplicity of Infection (MOI) of 10 (10 bacteria per 1 macrophage) for 4 hours at 37°C.

  • After incubation, aspirate the medium and wash the wells three times with warm PBS to remove extracellular bacteria.

Step 3: Drug Treatment

  • Add 100 µL of fresh RPMI-1640 medium containing serial dilutions of "this compound" or control drugs to the infected cells. Include a "no drug" control (vehicle, e.g., DMSO) and an "uninfected" control.

  • Incubate the plates for 3 to 5 days at 37°C, 5% CO2.

Step 4: Cell Lysis and CFU Plating

  • After incubation, aspirate the medium from each well.

  • Lyse the macrophages by adding 100 µL of 0.1% Triton X-100 or 0.1% SDS and incubating for 10 minutes at room temperature.

  • Perform 10-fold serial dilutions of the cell lysates in 7H9 broth.

  • Spot 10-20 µL of each dilution onto 7H11 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

Step 5: Data Analysis

  • Count the colonies for a dilution that yields a countable number (e.g., 20-200 colonies).

  • Calculate the CFU/mL for each drug concentration.[5][6]

  • Plot the percentage of growth inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Luciferase Reporter Assay

This method offers a rapid and high-throughput alternative to CFU counting by using an Mtb strain that constitutively expresses luciferase.[2][7]

Steps 1-3: Follow the same procedure as for the CFU assay (Macrophage differentiation, Mtb infection, and Drug treatment), using a luciferase-expressing Mtb strain.

Step 4: Luminescence Measurement

  • After the 3-5 day drug incubation period, equilibrate the plate to room temperature.

  • Add the luciferase substrate (e.g., D-luciferin) to each well according to the manufacturer's instructions.

  • Measure the luminescence as Relative Light Units (RLU) using a microplate luminometer.[8][9]

Step 5: Data Analysis

  • The RLU values are directly proportional to the number of viable bacteria.

  • Calculate the percentage of growth inhibition for each concentration relative to the "no drug" control.

  • Plot the percentage of inhibition against drug concentration to determine the EC50 value.

Protocol 3: Resazurin Microtiter Assay (REMA)

This colorimetric/fluorometric assay measures the metabolic activity of viable bacteria.[10][11] Resazurin (blue) is reduced to the fluorescent resorufin (pink) by metabolically active cells.[11]

Steps 1-3: Follow the same procedure as for the CFU assay.

Step 4: Resazurin Addition and Incubation

  • After the 3-5 day drug incubation, lyse the macrophages as described in the CFU protocol (Step 4, point 2). This step is crucial to release the bacteria into the medium for the resazurin reaction.

  • Add 20 µL of resazurin solution (e.g., 0.02% w/v) to each well.

  • Incubate the plates for an additional 6-24 hours at 37°C.

Step 5: Data Analysis

  • Visually assess the color change (blue to pink indicates bacterial growth).

  • For quantitative results, measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the "no drug" control and determine the EC50 value.[12][13]

References

Application Notes and Protocols: In Vivo Efficacy Testing of Antitubercular Agent-10 in a Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and more effective therapeutic agents.[1] Preclinical in vivo models are crucial for evaluating the efficacy, pharmacodynamics, and pharmacokinetics of novel drug candidates, which cannot be fully assessed through in vitro studies alone.[2] The mouse model is a well-established and widely used tool in TB drug development, allowing for the investigation of host-pathogen interactions and the assessment of therapeutic interventions in a setting that mimics certain aspects of human disease.[3][4]

This document provides a detailed protocol for the in vivo efficacy testing of a novel investigational compound, "Antitubercular agent-10," in a murine model of chronic tuberculosis. The described procedures cover animal infection, treatment administration, and the evaluation of the agent's ability to reduce bacterial burden in key organs.

Experimental Protocols

Animal Model and Husbandry
  • Mouse Strain: BALB/c or C57BL/6 mice are commonly used for TB drug evaluation studies.[5] This protocol will utilize 8-10 week old female BALB/c mice, which are known to mount a robust immune response and are a standard model for chronic infection studies.

  • Housing: Animals should be housed in a Biosafety Level 3 (BSL-3) facility in individually ventilated cages. All procedures involving infected animals must be performed within a certified biological safety cabinet.

  • Acclimatization: Mice should be allowed to acclimatize for at least one week prior to infection.

Mycobacterium tuberculosis Strain and Culture Preparation
  • Strain: Mycobacterium tuberculosis H37Rv is a virulent laboratory-standard strain commonly used for in vivo efficacy studies.

  • Culture: Mtb H37Rv should be grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Inoculum Preparation: Prior to infection, the bacterial culture should be washed with phosphate-buffered saline (PBS) containing 0.05% Tween 80 and sonicated to create a single-cell suspension. The concentration of the bacterial suspension should be adjusted to the desired CFU/mL for infection.

Mouse Infection Protocol

A low-dose aerosol infection is the preferred method as it most closely mimics the natural route of human infection.[6]

  • Apparatus: A whole-body inhalation exposure system (e.g., Glas-Col) should be used to deliver a low-dose aerosol of Mtb H37Rv.[7]

  • Procedure:

    • Place mice in the exposure chamber.

    • Calibrate the nebulizer to deliver approximately 100-200 colony-forming units (CFU) of Mtb H37Rv to the lungs of each mouse.[7]

    • On day 1 post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs and confirm successful infection.

Treatment Regimen
  • Treatment Initiation: Treatment with this compound should commence at a time point that allows for the establishment of a chronic infection, typically 3-4 weeks post-infection.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or the specific vehicle for this compound).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., Isoniazid at 25 mg/kg).[8]

    • Group 5: Combination therapy (e.g., this compound + another standard anti-TB drug).

  • Drug Administration: The route and frequency of administration will depend on the pharmacokinetic properties of this compound. Common routes include oral gavage and subcutaneous injection.[9] Treatment is typically administered 5 days a week for a duration of 4-8 weeks.

Efficacy Evaluation

The primary endpoint for efficacy is the reduction in bacterial load in the lungs and spleen.

  • Tissue Harvesting: At the end of the treatment period, mice will be humanely euthanized. Lungs and spleens will be aseptically removed.

  • Homogenization: Tissues will be homogenized in sterile PBS with 0.05% Tween 80.

  • CFU Enumeration: Serial dilutions of the tissue homogenates will be plated on Middlebrook 7H11 agar plates supplemented with OADC. Plates will be incubated at 37°C for 3-4 weeks, after which CFU will be counted.

  • Data Analysis: Bacterial loads will be expressed as log10 CFU per organ. Statistical analysis (e.g., one-way ANOVA with post-hoc tests) will be used to compare the treatment groups to the vehicle control.[1]

Data Presentation

The quantitative data from the efficacy study should be summarized in a clear and concise table for easy comparison between the different treatment groups.

Treatment GroupDose (mg/kg)Route of AdministrationDuration (weeks)Mean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Vehicle Control-Oral Gavage46.5 (± 0.4)4.2 (± 0.3)
This compound10Oral Gavage45.1 (± 0.5)3.1 (± 0.4)
This compound50Oral Gavage44.2 (± 0.3)2.5 (± 0.2)
Isoniazid (Positive Control)25Oral Gavage44.0 (± 0.2)2.3 (± 0.3)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the study.

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase (4 weeks) cluster_evaluation Evaluation Phase A Acclimatize BALB/c Mice B Culture M. tuberculosis H37Rv C Low-Dose Aerosol Infection B->C D Confirm Initial Bacterial Load (Day 1) C->D E Group 1: Vehicle D->E F Group 2: Agent-10 (Low Dose) G Group 3: Agent-10 (High Dose) H Group 4: Isoniazid I Euthanize Mice H->I J Harvest Lungs & Spleen I->J K Homogenize Tissues J->K L Plate Serial Dilutions K->L M Incubate & Count CFU L->M N N M->N Data Analysis & Reporting

In Vivo Efficacy Testing Workflow for this compound.

logical_relationship cluster_hypothesis Core Hypothesis cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Primary Outputs cluster_conclusion Conclusion Hypothesis This compound Reduces Mtb Burden In Vivo Efficacy Determination of In Vivo Efficacy Hypothesis->Efficacy is tested by MouseModel BALB/c Mouse Model Infection Aerosol Infection MouseModel->Infection MtbStrain M. tuberculosis H37Rv MtbStrain->Infection Agent10 This compound Agent10->Infection Controls Vehicle & Positive Controls Controls->Infection Treatment Drug Administration Infection->Treatment Evaluation CFU Enumeration Treatment->Evaluation LungCFU Log10 CFU in Lungs Evaluation->LungCFU SpleenCFU Log10 CFU in Spleen Evaluation->SpleenCFU LungCFU->Efficacy SpleenCFU->Efficacy

Logical Framework for Efficacy Assessment of this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Antitubercular Agent-10 (ATB-10) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel and more effective therapeutic agents. This document provides detailed application notes and protocols for the preclinical in vivo evaluation of a novel investigational antitubercular agent, designated as Antitubercular agent-10 (ATB-10). These guidelines are intended to assist researchers in conducting robust and reproducible animal studies to assess the efficacy and safety of ATB-10. The protocols described herein are based on established murine models of tuberculosis and adhere to best practices in animal research.

Mechanism of Action

Antitubercular agents typically function by inhibiting critical bacterial processes.[1][2] For instance, isoniazid inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, while rifampin targets the DNA-dependent RNA polymerase, thereby blocking bacterial protein synthesis and transcription.[3][4] The precise mechanism of action for ATB-10 is currently under investigation, but preliminary in vitro studies suggest a novel mode of action that may involve the disruption of bacterial cell signaling pathways, potentially through the inhibition of key protein kinases. Further studies are required to fully elucidate the molecular target of ATB-10.

A proposed signaling pathway for the host's immune response to Mycobacterium tuberculosis and the potential intervention point of ATB-10 is depicted below.

G cluster_macrophage Macrophage Mtb M. tuberculosis TLR2 TLR2 Mtb->TLR2 activates NFkB NF-κB TLR2->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces ATB10 ATB-10 ATB10->NFkB inhibits?

Proposed host immune response pathway and potential ATB-10 target.

Formulation of ATB-10 for Animal Studies

The proper formulation of ATB-10 is critical for ensuring accurate dosing and minimizing potential adverse effects in animal models.[5] It is recommended to use pharmaceutical-grade compounds whenever possible for the preparation of formulations.[6][7][8]

Table 1: Recommended Formulation for ATB-10

ComponentConcentrationPurpose
ATB-1010 mg/mLActive Pharmaceutical Ingredient
10% (w/v) Hydroxypropyl-β-cyclodextrin in Sterile Water-Solubilizing agent and vehicle
Sterile 0.9% Salineq.s. to final volumeIsotonic diluent

Protocol for Formulation Preparation:

  • Calculate the required amount of ATB-10 based on the desired final concentration and volume.

  • In a sterile container, dissolve the calculated amount of ATB-10 in the 10% hydroxypropyl-β-cyclodextrin solution.

  • Gently vortex or sonicate the mixture until the ATB-10 is completely dissolved.

  • Add sterile 0.9% saline to achieve the final desired volume.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Store the formulation at 4°C and protect it from light. The stability of the formulation under these conditions should be determined prior to initiating long-term studies.

In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis

The mouse model is a well-established and economical tool for the preclinical evaluation of new antituberculosis drug candidates.[9] This protocol outlines a standard approach for assessing the in vivo efficacy of ATB-10.

Experimental Workflow Diagram:

G Infection Aerosol Infection of Mice with M. tuberculosis PreTreatment Pre-treatment Period (e.g., 2-3 weeks) Infection->PreTreatment Treatment Initiation of Treatment Regimens PreTreatment->Treatment Monitoring Monitoring of Animal Health and Body Weight Treatment->Monitoring Sacrifice Sacrifice of Subgroups at Defined Timepoints Monitoring->Sacrifice OrganHarvest Harvesting of Lungs and Spleen Sacrifice->OrganHarvest CFU Determination of Bacterial Load (CFU) OrganHarvest->CFU DataAnalysis Data Analysis and Comparison CFU->DataAnalysis

References

Application Note & Protocol: High-Throughput Screening for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health crisis, underscoring the urgent need for new antitubercular drugs with novel mechanisms of action.[1] High-throughput screening (HTS) of large chemical libraries against whole-cell Mtb is a primary strategy for identifying new lead compounds.[2][3] This document provides detailed protocols for developing and validating robust HTS assays to discover novel inhibitors of Mtb growth, focusing on two common phenotypic screening methods: the Resazurin Microtiter Assay (REMA) and a Luciferase Reporter Assay.

Assay Principles

Whole-cell phenotypic screening is a preferred initial approach as it identifies compounds that can penetrate the complex mycobacterial cell wall and inhibit growth, regardless of the specific target.[4][5]

  • Resazurin Microtiter Assay (REMA) : This colorimetric/fluorometric assay relies on the reduction of the blue, non-fluorescent indicator dye resazurin to the pink, highly fluorescent resorufin by the metabolic activity of viable bacterial cells.[6][7] If a test compound inhibits Mtb growth, the cells are not metabolically active, and the medium remains blue.[8] This method is simple, low-cost, and reliable for HTS applications.[1]

  • Luciferase Reporter Assay : This assay utilizes a recombinant Mtb strain engineered to constitutively express a luciferase enzyme.[9][10] In the presence of a substrate, viable, metabolically active bacteria produce a luminescent signal that can be quantified.[11] A decrease in luminescence relative to untreated controls indicates growth inhibition.[9] This assay is highly sensitive, has a broad dynamic range, and is less prone to interference from colored compounds compared to absorbance-based methods.[10][12]

Assay Validation and Performance Metrics

To ensure the reliability of an HTS campaign, the assay must be rigorously validated. Key statistical parameters are used to assess its quality and robustness.[13][14]

  • Z'-Factor : This parameter measures the statistical effect size and the quality of the assay itself, independent of test compounds.[13][15] It quantifies the separation between the positive and negative control signals. An ideal assay has a Z'-factor close to 1.[16][17]

  • Signal-to-Background (S/B) Ratio : This is the ratio of the mean signal of the positive control (no inhibition) to the mean signal of the negative control (maximum inhibition).[18][19] A higher S/B ratio indicates a larger dynamic range for the assay.

  • Coefficient of Variation (CV%) : This measures the relative variability within a set of replicate measurements. A low CV% indicates high precision.

Table 1: HTS Assay Quality Control Parameters

ParameterInterpretationAcceptance Criteria
Z'-Factor Z' ≥ 0.5Excellent, suitable for HTS[13][17]
0 < Z' < 0.5Marginal, may require optimization[13][17]
Z' ≤ 0Poor, unsuitable for screening[13][17]
Signal-to-Background (S/B) Ratio > 10Excellent dynamic range
4 < Ratio ≤ 10Acceptable dynamic range[11]
Ratio ≤ 4Poor dynamic range
Coefficient of Variation (CV%) CV% < 10%Excellent precision[2]
10% ≤ CV% < 20%Acceptable precision
CV% ≥ 20%Poor precision, requires optimization

High-Throughput Screening Workflow

The process of identifying and validating potential drug candidates from a large compound library follows a structured workflow. This involves a primary screen to identify initial "hits," followed by a series of secondary assays to confirm activity and eliminate false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation Compound_Library Compound Library (~100,000s compounds) Primary_Screen Single-Dose Screen (e.g., 10 µM) Compound_Library->Primary_Screen Hit_Identification Hit Identification (e.g., ≥90% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50) Hit_Identification->Dose_Response Primary Hits Cytotoxicity Cytotoxicity Assay (e.g., Vero, THP-1 cells) Dose_Response->Cytotoxicity Confirm Potency Confirmed_Hits Confirmed, Selective Hits (Calculate Selectivity Index) Cytotoxicity->Confirmed_Hits Assess Selectivity

Caption: General workflow for an antitubercular HTS campaign.

Protocol 1: Resazurin Microtiter Assay (REMA) for Mtb HTS

This protocol describes a whole-cell phenotypic screen against M. tuberculosis H37Rv in a 384-well format.

1. Materials and Reagents

  • Bacterial Strain : M. tuberculosis H37Rv (ATCC 27294).

  • Culture Medium : Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.1% Casitone, and 10% OADC (oleic acid-albumin-dextrose-catalase).[8]

  • Assay Plates : Black, clear-bottom 384-well microtiter plates.[2]

  • Compound Plates : Source plates containing test compounds and controls dissolved in 100% DMSO.

  • Positive Control : Rifampicin or Amikacin (e.g., final concentration of 2.5 µg/mL).[2]

  • Negative Control : DMSO.

  • Resazurin Reagent : 0.02% (w/v) resazurin sodium salt in sterile distilled water, filter-sterilized.[1][6]

2. Experimental Procedure

  • Bacterial Culture Preparation : Culture Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Inoculum Preparation : Adjust the Mtb culture with fresh medium to a final OD₅₉₀ that will result in a theoretical starting OD of 0.02 in the assay plate (e.g., dilute to OD₅₉₀ of 0.06 if adding 10 µL inoculum to a 20 µL well volume).[5]

  • Compound Plating : Using an automated liquid handler, transfer a small volume (e.g., 100-200 nL) of compounds from the source plates to the 384-well assay plates to achieve the desired final concentration (e.g., 10 µg/mL).[2] Plate positive and negative controls in designated columns.

  • Bacterial Inoculation : Add 25 µL of supplemented 7H9 medium to all wells. Subsequently, add 25 µL of the prepared Mtb inoculum to all wells except for sterility controls (which receive medium only).[2] The final volume should be 50 µL.

  • Incubation : Seal the plates with breathable seals and place them in a humidified incubator at 37°C for 7 days.[8]

  • Reagent Addition : After incubation, add 5 µL of the 0.02% resazurin reagent to each well.[7]

  • Final Incubation : Re-incubate the plates at 37°C for 16-24 hours.[8]

  • Data Acquisition : Read the plates using a microplate reader. Measure either fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance at 570 nm (resorufin) and 600 nm (resazurin).[7]

3. Data Analysis

  • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Mean_Signal_Negative_Control) / (Mean_Signal_Positive_Control - Mean_Signal_Negative_Control))

  • Identify primary hits based on a predefined inhibition threshold (e.g., ≥90% inhibition).[2]

REMA_Principle cluster_0 No Inhibition (Viable Mtb) cluster_1 Inhibition (Non-Viable Mtb) Mtb_Viable Viable Mtb Metabolism Metabolic Activity Mtb_Viable->Metabolism Resorufin_Pink Resorufin (Pink) Fluorescent Signal Metabolism->Resorufin_Pink Resazurin_Blue Resazurin (Blue) Resazurin_Blue->Metabolism Reduction Mtb_Inhibited Inhibited Mtb No_Metabolism No Metabolic Activity Mtb_Inhibited->No_Metabolism Resazurin_Stays_Blue Resazurin remains Blue No/Low Signal No_Metabolism->Resazurin_Stays_Blue Inhibitor Antitubercular Agent Inhibitor->Mtb_Inhibited

Caption: Principle of the Resazurin Microtiter Assay (REMA).

Protocol 2: Luciferase Reporter Assay for Mtb HTS

This protocol uses a recombinant Mtb strain expressing luciferase to quantify bacterial viability via luminescence.

1. Materials and Reagents

  • Bacterial Strain : M. tuberculosis H37Rv constitutively expressing Vibrio harvei or Firefly luciferase (H37Rv-lux).[9]

  • Culture Medium : As described in Protocol 1.

  • Assay Plates : White, opaque 384-well microtiter plates to maximize luminescent signal.

  • Luminescence Reagent : A commercial microbial cell viability reagent such as BacTiter-Glo™ (Promega).[20]

  • Controls : Rifampicin (positive control for inhibition) and DMSO (negative control).

2. Experimental Procedure

  • Culture and Plating : Prepare Mtb H37Rv-lux culture and plate compounds as described in Protocol 1, steps 1-3, using white opaque plates.

  • Bacterial Inoculation : Add Mtb H37Rv-lux inoculum to the assay plates for a final volume of 30-50 µL.

  • Incubation : Seal the plates and incubate at 37°C in a humidified incubator for 5 days.[5] A shorter incubation time is often possible due to the high sensitivity of the luciferase readout.

  • Plate Equilibration : Before adding the reagent, allow the plates to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition : Add a volume of BacTiter-Glo™ reagent equal to the volume of culture in each well (e.g., 30 µL reagent for 30 µL culture). Mix briefly on an orbital shaker.

  • Final Incubation : Incubate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.

  • Data Acquisition : Measure luminescence using a microplate luminometer.

3. Data Analysis

  • Calculate percent inhibition based on the reduction in Relative Light Units (RLU) using the formula provided in Protocol 1.

  • Identify primary hits based on the established inhibition threshold.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This protocol is a crucial secondary assay to determine if the identified hits are selectively toxic to Mtb or also toxic to host cells.

1. Materials and Reagents

  • Cell Line : Vero cells (ATCC CCL-81) or a human macrophage-like cell line like THP-1 (ATCC TIB-202).

  • Culture Medium : Appropriate medium for the cell line (e.g., DMEM for Vero, RPMI-1640 for THP-1) supplemented with 10% Fetal Bovine Serum (FBS).

  • Assay Plates : White, opaque-walled 384-well plates.

  • Viability Reagent : A commercial cell viability reagent such as CellTiter-Glo® (Promega).[20]

  • Positive Control : A known cytotoxic agent (e.g., Staurosporine).

  • Negative Control : DMSO.

2. Experimental Procedure

  • Cell Seeding : Seed the cells into 384-well plates at a density that ensures they are in a logarithmic growth phase at the end of the experiment (e.g., 1,000-2,000 cells/well). Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Addition : Add serial dilutions of the hit compounds to the wells.

  • Incubation : Incubate the plates for 72 hours at 37°C with 5% CO₂.[2]

  • Reagent Addition and Reading : Equilibrate plates to room temperature, add CellTiter-Glo® reagent, incubate, and read luminescence as described in Protocol 2.

3. Data Analysis

  • Plot the percentage of cell viability against the compound concentration.

  • Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression curve fit.

  • Determine the Selectivity Index (SI) for each compound: SI = CC₅₀ / IC₅₀ (or MIC) A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to Mtb than to mammalian cells.[2]

Hit_Selection start Analyze Primary Screen Data decision Inhibition ≥ 90% ? start->decision hit Classify as 'Primary Hit' decision->hit Yes inactive Classify as 'Inactive' decision->inactive No end_hit Proceed to Confirmation Assays hit->end_hit

Caption: Logic for hit selection in a primary HTS screen.

References

Application Notes and Protocols for Assessing Synergy of Antitubercular Agent-10 (ATA-10) with Other TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic strategies.[1] Combination therapy is a cornerstone of tuberculosis treatment, and identifying synergistic interactions between new chemical entities and existing antitubercular drugs can lead to more effective treatment regimens.[1][2][3] This document provides detailed protocols for assessing the in vitro synergy of a novel investigational compound, designated "Antitubercular agent-10" (ATA-10), with established anti-TB drugs. The primary methods described are the checkerboard assay for determining the Fractional Inhibitory Concentration Index (FICI) and time-kill curve analysis to characterize the pharmacodynamic interaction.[4][5][6]

Section 1: Experimental Protocols

Checkerboard Assay Protocol

The checkerboard method is a widely used in vitro technique to systematically test drug combinations and quantify their interactions.[1][7] This assay allows for the determination of the FICI, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.

1.1.1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates.

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • This compound (ATA-10) stock solution of known concentration.

  • Stock solutions of comparator anti-TB drugs (e.g., isoniazid, rifampicin, ethambutol).

  • Sterile 96-well microtiter plates.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • Multichannel pipette.

  • Incubator (37°C).

1.1.2. Experimental Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of Individual Drugs:

    • Before assessing synergy, determine the MIC of ATA-10 and each comparator drug individually against the selected M. tuberculosis strain using the broth microdilution method.[8]

  • Prepare Drug Dilutions in the 96-Well Plate:

    • Prepare serial twofold dilutions of ATA-10 along the ordinate (rows) and a second drug along the abscissa (columns) of a 96-well plate.[7][8] The concentration range should typically span from 4x to 1/16x the MIC of each drug.

    • A typical setup involves dispensing 50 µL of 7H9 broth into each well. Then, 50 µL of a 4x concentrated solution of Drug A is added to the first column and serially diluted down the column. Similarly, 50 µL of a 4x concentrated solution of Drug B is added to the first row and serially diluted across the row. This creates a matrix of drug combinations.

  • Inoculate with M. tuberculosis:

    • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the bacterial suspension to each well of the microtiter plate.

    • Include control wells: a growth control (no drug) and sterility controls (no bacteria).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-10 days.

  • Determine Growth Inhibition:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

1.1.3. Data Analysis and Interpretation:

The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction between the two drugs.[9]

  • FIC of Drug A (FIC_A) = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B (FIC_B) = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC_A + FIC_B[10][11][12]

The FICI value is interpreted as follows:

  • Synergy: FICI ≤ 0.5[10][13][14]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[10][13]

  • Antagonism: FICI > 4.0[10][13]

Time-Kill Curve Analysis Protocol

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time.[4]

1.2.1. Materials and Reagents:

  • Same as for the checkerboard assay.

  • Sterile saline solution with 0.05% Tween 80 for dilutions.

  • Middlebrook 7H10 agar plates.

1.2.2. Experimental Procedure:

  • Prepare Bacterial Culture and Drug Solutions:

    • Grow M. tuberculosis to mid-log phase and dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL in 7H9 broth.

    • Prepare test tubes with ATA-10 alone, the comparator drug alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., concentrations that showed synergy). Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.

  • Determine Viable Cell Counts:

    • Perform serial tenfold dilutions of each aliquot in sterile saline with Tween 80.

    • Plate the dilutions onto 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the CFU/mL at each time point.

1.2.3. Data Analysis and Interpretation:

  • Plot the log10 CFU/mL versus time for each drug and combination.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the drug combination compared to the most active single agent at a specific time point.

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Section 2: Data Presentation

Quantitative data from synergy studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: MICs of Individual Drugs and FICI from Checkerboard Assay

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
ATA-10 ValueValue\multirow{2}{}{Calculated Value}\multirow{2}{}{Synergy/Additive/Antagonism}
Isoniazid ValueValue
ATA-10 ValueValue\multirow{2}{}{Calculated Value}\multirow{2}{}{Synergy/Additive/Antagonism}
Rifampicin ValueValue
ATA-10 ValueValue\multirow{2}{}{Calculated Value}\multirow{2}{}{Synergy/Additive/Antagonism}
Ethambutol ValueValue

Table 2: Time-Kill Curve Analysis Results (Log10 CFU/mL Reduction at Day 7)

TreatmentInitial Inoculum (Log10 CFU/mL)Log10 CFU/mL at Day 7Log10 Reduction vs. ControlLog10 Reduction vs. Most Active Single Agent
Growth Control ValueValueN/AN/A
ATA-10 ValueValueCalculated ValueN/A
Isoniazid ValueValueCalculated ValueN/A
ATA-10 + Isoniazid ValueValueCalculated ValueCalculated Value

Section 3: Mandatory Visualizations

Diagram 1: Experimental Workflow for Synergy Assessment

G cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis cluster_analysis Data Analysis mic_ata10 Determine MIC of ATA-10 setup_plate Prepare 2D Drug Dilution Plate mic_ata10->setup_plate mic_comp Determine MIC of Comparator Drugs mic_comp->setup_plate inoculate_tb Inoculate with M. tuberculosis setup_plate->inoculate_tb incubate_plate Incubate Plate (7-10 days) inoculate_tb->incubate_plate read_results Add Resazurin & Read Results incubate_plate->read_results setup_tubes Prepare Cultures with Drugs read_results->setup_tubes calc_fici Calculate FICI read_results->calc_fici incubate_sample Incubate and Sample Over Time setup_tubes->incubate_sample plate_count Plate Dilutions & Count CFU incubate_sample->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves interpret_fici Interpret Synergy calc_fici->interpret_fici interpret_curves Analyze Dynamic Interaction plot_curves->interpret_curves

Caption: Workflow for assessing drug synergy.

Diagram 2: Interpretation of FICI Values

G start Calculate FICI FICI = FIC_A + FIC_B cond1 FICI <= 0.5? start->cond1 cond2 FICI > 4.0? cond1->cond2 No synergy Synergy cond1->synergy Yes antagonism Antagonism cond2->antagonism Yes indifference Additive / Indifference cond2->indifference No

Caption: Logic for FICI interpretation.

Diagram 3: Hypothetical Synergistic Mechanism of Action

This diagram illustrates a hypothetical scenario where ATA-10 enhances the activity of Isoniazid. Isoniazid is a pro-drug activated by the catalase-peroxidase enzyme KatG, and it targets InhA, an enzyme involved in mycolic acid synthesis.[15] ATA-10 could potentially act by inhibiting an efflux pump that removes the activated form of Isoniazid.

G cluster_cell Mycobacterium tuberculosis Cell inhA InhA mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid catalyzes cell_wall Cell Wall Integrity mycolic_acid->cell_wall katg KatG activated_inh Activated Isoniazid katg->activated_inh activates activated_inh->inhA inhibits efflux_pump Efflux Pump activated_inh->efflux_pump expelled by isoniazid Isoniazid (Prodrug) isoniazid->katg enters cell ata10 ATA-10 ata10->efflux_pump inhibits

Caption: Hypothetical synergy of ATA-10 and Isoniazid.

References

Application Notes & Protocols: Evaluation of Antitubercular agent-10 in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides within host macrophages.[1] The ability of Mtb to survive and replicate within these immune cells presents a significant challenge for treatment.[2] Therefore, macrophage infection models are crucial for the discovery and evaluation of new antitubercular agents that can target the bacterium in its natural niche.[3][4] These models allow for the assessment of a compound's ability to not only directly inhibit bacterial growth but also to modulate the host immune response to enhance bacterial clearance.[1] This document provides detailed application notes and protocols for the evaluation of a novel investigational compound, "Antitubercular agent-10," using in vitro macrophage infection models. The hypothetical mechanism of action for this compound is the induction of autophagy in infected macrophages, a key innate defense mechanism against intracellular Mtb.[5]

Data Presentation

The following tables summarize the in vitro activity and efficacy of this compound.

Table 1: In Vitro Activity of this compound

ParameterMtb H37RvRAW 264.7 MacrophagesSelectivity Index (SI)
MIC (µM) 1.5->66.7
IC50 (µM) ->100

MIC: Minimum Inhibitory Concentration required to inhibit 90% of Mtb growth. IC50: Concentration resulting in 50% cytotoxicity to macrophage cells. SI = IC50 / MIC.

Table 2: Efficacy of this compound in Mtb-Infected Macrophages

TreatmentConcentration (µM)Log10 CFU Reduction (vs. Untreated Control)
Untreated Control -0
This compound 1.00.85 ± 0.12
5.01.75 ± 0.21
10.02.50 ± 0.35
Rifampicin (Control) 1.02.80 ± 0.28

CFU: Colony Forming Units. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Modulation of Host Cytokine and Autophagy Marker Expression by this compound

Treatment (10 µM)TNF-α (fold change)IL-10 (fold change)LC3-II/LC3-I Ratio (fold change)
Uninfected Control 1.01.01.0
Mtb-Infected 15.2 ± 2.58.5 ± 1.31.8 ± 0.4
Mtb-Infected + Agent-10 25.8 ± 3.14.2 ± 0.94.5 ± 0.7

Gene expression was measured by qRT-PCR and protein levels by Western Blot at 24 hours post-infection. Data are normalized to uninfected controls.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial dilutions of the compound in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with Mtb H37Rv at a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (Rifampicin), a negative control (no drug), and a DMSO vehicle control.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth or by using a resazurin-based viability assay.[6][7]

Protocol 2: Macrophage Cytotoxicity Assay

  • Seed RAW 264.7 murine macrophages or THP-1 human monocytic cells (differentiated with PMA) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[8]

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using a metabolic assay such as MTT or a resazurin-based assay.

  • Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Protocol 3: Macrophage Infection Assay and CFU Enumeration

  • Seed macrophages (e.g., THP-1 or primary bone marrow-derived macrophages) in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere.[6]

  • Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio).[6]

  • Incubate for 4 hours to allow for phagocytosis.

  • Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular bacteria.

  • Add fresh culture medium containing different concentrations of this compound or control drugs.

  • At desired time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages with 0.1% Triton X-100 in PBS.

  • Perform serial dilutions of the cell lysates in PBS and plate on Middlebrook 7H10 agar plates supplemented with 10% OADC.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per well.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

  • Infect macrophages with Mtb and treat with this compound as described in Protocol 3.

  • At 24 hours post-infection, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for target genes (e.g., TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.

Protocol 5: Western Blot Analysis for Autophagy Markers

  • Following infection and treatment (Protocol 3), collect cell lysates at 24 hours.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against LC3B and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and determine the LC3-II/LC3-I ratio, a marker of autophagosome formation.[5]

Visualizations

G cluster_prep Preparation cluster_infect Infection & Treatment cluster_analysis Analysis prep_mtb Culture Mtb H37Rv infect Infect Macrophages (MOI 10, 4h) prep_mtb->infect prep_macro Culture & Seed Macrophages prep_macro->infect wash Wash Extracellular Mtb infect->wash treat Add this compound wash->treat cfu CFU Enumeration (0, 24, 48, 72h) treat->cfu q_pcr qRT-PCR (Cytokines, 24h) treat->q_pcr w_blot Western Blot (Autophagy, 24h) treat->w_blot

Caption: Experimental workflow for evaluating this compound in macrophages.

G cluster_cell Inside Macrophage Mtb M. tuberculosis Macrophage Macrophage Mtb->Macrophage Infection Phagosome Mtb Phagosome Macrophage->Phagosome Phagocytosis Agent10 This compound Beclin1 Beclin-1 Complex (ULK1, Beclin-1) Agent10->Beclin1 Induces Autophagosome Autophagosome Formation (LC3-I -> LC3-II) Beclin1->Autophagosome Initiates Autophagosome->Phagosome Fuses with Autolysosome Autolysosome Phagosome->Autolysosome Elimination Mtb Elimination Autolysosome->Elimination

Caption: Hypothetical signaling pathway for Agent-10-induced autophagy in Mtb infection.

References

Troubleshooting & Optimization

"Antitubercular agent-10" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Antitubercular Agent-10. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the aqueous solubility of this compound during experimentation.

Disclaimer: Publicly available information on the specific aqueous solubility of this compound (also known as Compound 9) is limited. The following troubleshooting guides and FAQs are based on the known properties of the oxazolidinone class of antibiotics and general principles for handling poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Compound 9) is an investigational drug with antibacterial activity against Mycobacterium tuberculosis. It belongs to the oxazolidinone class of antibiotics.[1][2] Its mechanism of action involves targeting the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.[3][4] This mode of action is distinct from many other classes of protein synthesis inhibitors, making it a subject of interest for overcoming drug resistance.[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What are the first steps I should take?

When encountering solubility issues with a new compound, a systematic approach is crucial. Start by verifying the purity and integrity of your compound. Then, consider the following initial steps:

  • pH Adjustment: The solubility of ionizable compounds can be highly pH-dependent. Determine the pKa of this compound (if available) and adjust the pH of your buffer accordingly to favor the more soluble ionized form.

  • Low-Concentration Organic Co-solvents: Introducing a small percentage (typically 1-5%) of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol can significantly improve solubility without adversely affecting most biological assays. Always run a vehicle control to account for any effects of the co-solvent.

  • Gentle Heating and Sonication: Warming the solution gently (e.g., to 37°C) or using a sonicator bath can help overcome the energy barrier for dissolution. However, be cautious about the thermal stability of the compound.

Q3: Are there common formulation strategies for poorly soluble antitubercular drugs that I can adapt?

Yes, several formulation strategies are employed to enhance the solubility and bioavailability of poorly soluble drugs, including antitubercular agents.[5] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[6]

  • Chemical Modifications:

    • Salt Formation: For ionizable compounds, forming a salt can dramatically increase aqueous solubility.

    • Prodrugs: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo.[5]

  • Formulation with Excipients:

    • Co-solvency: Using a mixture of water and a water-miscible solvent to increase solubility.[7]

    • Surfactants: Using surfactants to form micelles that can encapsulate the drug molecules.[2]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[8]

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state.[5]

    • Lipid-Based Formulations: Dissolving the compound in lipidic excipients, which can form emulsions or microemulsions in aqueous media.[6]

Troubleshooting Guide: Solubility Enhancement

This guide provides a structured approach to addressing solubility challenges with this compound in aqueous media.

Initial Assessment
Problem Possible Cause Recommended Action
Compound precipitates upon addition to aqueous buffer. Low intrinsic aqueous solubility.Start with a small amount of the compound and gradually increase the concentration to determine the approximate solubility limit.
Inconsistent results between experiments. Incomplete dissolution or precipitation over time.Ensure the compound is fully dissolved before use. Visually inspect solutions for any particulate matter. Consider preparing fresh solutions for each experiment.
Assay shows lower than expected activity. Poor solubility leading to a lower effective concentration of the drug.Address the solubility issue using the techniques outlined below before re-evaluating the activity.
Solubility Enhancement Strategies
Strategy Principle Advantages Considerations
pH Adjustment Increases the proportion of the more soluble ionized form of the drug.Simple and cost-effective.Only applicable to ionizable compounds. The required pH may not be compatible with the experimental system.
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds.[7]Easy to implement for in vitro studies.The co-solvent may interfere with the biological assay. High concentrations can be toxic to cells.
Use of Surfactants Surfactants form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[2]Effective at low concentrations.Can be cytotoxic. May interfere with protein binding or enzyme kinetics.
Complexation with Cyclodextrins Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[8]Generally low toxicity. Can improve stability.Can be expensive. The complexation efficiency depends on the drug's structure.

Quantitative Data: Solubility of Selected Antitubercular Drugs

The following table provides solubility data for some common antitubercular drugs to serve as a reference. Note: Data for this compound is not publicly available.

Drug Class Aqueous Solubility (mg/mL) Conditions Reference
IsoniazidHydrazide~125Water, 25°C[9]
RifampicinAnsamycin~1.58Water[10]
PyrazinamidePyrazinecarboxamide~15Water, 25°C[9]
EthambutolDiamineFreely solubleWater[4]
LinezolidOxazolidinone~3Water, 20°C[11]
MoxifloxacinFluoroquinolone17.68 ± 0.85PBS, pH 7.4[12]
EthionamideThioamide0.46 ± 0.02PBS, pH 7.4[12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal amount of high-purity DMSO to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO.

  • Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for thermal stability.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution into your aqueous buffer. Ensure that the final concentration of DMSO is low (typically <0.5%) to minimize its effect on the cells or assay. Always include a vehicle control with the same final DMSO concentration in your experiments.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add Drug: Add the weighed this compound to the HP-β-CD solution.

  • Incubation: Incubate the mixture with constant stirring or shaking at room temperature for 24-48 hours to allow for complex formation.

  • Centrifugation/Filtration: Centrifuge the solution at high speed to pellet any undissolved compound. Filter the supernatant through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Comparison: Compare the solubility in the HP-β-CD solution to its solubility in the buffer alone to determine the extent of solubility enhancement.

Visualizations

G cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site E_site E-site P_site->E_site Translocation A_site A-site Inhibition Inhibition of Peptide Bond Formation A_site->Inhibition mRNA mRNA mRNA->A_site Codon Recognition tRNA_peptide Peptidyl-tRNA tRNA_peptide->P_site tRNA_aminoacyl Aminoacyl-tRNA tRNA_aminoacyl->A_site Agent10 This compound Agent10->A_site Binds to A-site Inhibition->P_site

Caption: Mechanism of action of this compound.

G Start Solubility Issue with This compound CheckPurity Verify Compound Purity and Integrity Start->CheckPurity InitialTests Initial Solubility Tests: pH, Co-solvents, Temperature CheckPurity->InitialTests Soluble Compound is Soluble InitialTests->Soluble Success NotSoluble Still Insoluble InitialTests->NotSoluble Failure Formulation Advanced Formulation Strategies: Surfactants, Cyclodextrins, Solid Dispersions NotSoluble->Formulation ReEvaluate Re-evaluate in Assay Formulation->ReEvaluate ReEvaluate->Soluble Success ContactSupport Contact Technical Support for Further Assistance ReEvaluate->ContactSupport Failure

Caption: Troubleshooting workflow for solubility issues.

References

"Antitubercular agent-10" improving bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-10

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter for this compound?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs like this compound, low bioavailability can lead to insufficient drug concentration at the site of action, resulting in diminished therapeutic effects and potential dose escalation.[1][2][3] Achieving adequate bioavailability is crucial for accurately assessing the pharmacodynamics, toxicology, and overall efficacy of the compound in preclinical studies.[4][5]

Q2: this compound shows potent in vitro activity (MIC = 30 nM), but poor efficacy in our animal models. Could this be a bioavailability issue?

A2: Yes, a significant discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability.[2] Potent compounds like this compound may fail to show efficacy in animal models if they are not absorbed sufficiently into the bloodstream to reach therapeutic concentrations. Factors such as poor aqueous solubility, low dissolution rate in gastrointestinal fluids, and first-pass metabolism can all contribute to this issue.[1][6][7]

Q3: What are the most common causes of poor oral bioavailability for compounds like this compound?

A3: The most common reasons for low oral bioavailability are linked to the drug's physicochemical properties, particularly poor aqueous solubility and low permeability across the gastrointestinal membrane.[6][8] Many new chemical entities are highly lipophilic and poorly soluble, which limits their dissolution in the gut—a prerequisite for absorption.[1][9] This often categorizes them as Biopharmaceutics Classification System (BCS) Class II or IV drugs.[10][11]

Q4: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble drug?

A4: Several strategies can be employed, broadly categorized into physical and chemical modifications. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanosuspension to improve dissolution rate.[6][12][13]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous, higher-energy state that enhances solubility.[8][10]

  • Lipid-Based Formulations: Dissolving the drug in oils and surfactants, as in Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut to facilitate absorption.[4][7][14]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility in water.[1][10]

  • Use of Co-solvents and Surfactants: Altering the formulation vehicle to improve the drug's solubility.[9][12]

Troubleshooting Guide

Problem: Inconsistent or highly variable plasma concentrations of this compound across test subjects.

  • Possible Cause: Poor and variable dissolution of the drug in the gastrointestinal tract. Food effects can also significantly alter absorption patterns.

  • Troubleshooting Steps:

    • Formulation Refinement: Switch from a simple suspension to a more robust formulation. A nanosuspension or an amorphous solid dispersion can provide more consistent dissolution and absorption.[6][10]

    • Standardize Study Conditions: Ensure strict control over feeding schedules in animal studies. Administer the drug at a consistent time relative to feeding across all subjects.

    • Consider a Lipid-Based System: Self-emulsifying systems (SEDDS) can reduce the variability associated with GI physiology and food effects.[13]

Problem: Very low Cmax and AUC values are observed, even at high doses of this compound.

  • Possible Cause: The drug's absorption is limited by its solubility or dissolution rate. Simply increasing the dose of a poorly soluble compound may not lead to a proportional increase in plasma concentration.[4]

  • Troubleshooting Steps:

    • Enhance Solubility: This is the primary goal. The choice of strategy depends on the drug's properties. See the data comparison table below for potential improvements.

    • Particle Size Reduction: Micronization or, more effectively, conversion into a nanosuspension can significantly increase the drug's surface area and dissolution speed.[12][13]

    • Amorphous Solid Dispersion: If the compound is crystalline, converting it to an amorphous state within a solid dispersion can dramatically increase its apparent solubility and dissolution.[8][10]

Data Presentation: Formulation Impact on Bioavailability

The following table presents hypothetical pharmacokinetic data for this compound in a rodent model using different formulation strategies to illustrate the potential improvements in bioavailability.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)
Aqueous Suspension (Unformulated) 5085 ± 254.0450 ± 110< 5%
Micronized Suspension 50250 ± 602.51,800 ± 350~15%
Nanosuspension 50780 ± 1501.56,200 ± 900~50%
Amorphous Solid Dispersion 50950 ± 1801.07,500 ± 1100~65%
Self-Emulsifying Drug Delivery System (SEDDS) 501100 ± 2101.08,900 ± 1300~75%

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension

This protocol describes a common method for preparing a nanosuspension to enhance dissolution.

  • Preparation of Organic Phase: Dissolve 100 mg of this compound in a suitable solvent (e.g., 10 mL of dichloromethane).

  • Preparation of Aqueous Phase: Prepare a 2% w/v solution of a stabilizer (e.g., Poloxamer 188 or Tween 80) in deionized water.

  • Emulsification: Add the organic phase to 50 mL of the aqueous phase under high-speed homogenization (e.g., 20,000 rpm) for 5 minutes to form a coarse emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature under constant magnetic stirring for 12-24 hours to allow for the complete evaporation of the organic solvent. This process leads to the precipitation of the drug as nanoparticles stabilized by the surfactant.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The target is a particle size below 200 nm with a low PDI (<0.3).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for evaluating the bioavailability of a new formulation.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Grouping: Divide animals into groups (n=5 per group) for each formulation to be tested (e.g., Aqueous Suspension vs. Nanosuspension). Include an intravenous (IV) group to determine absolute bioavailability.

  • Fasting: Fast the animals overnight (approx. 12 hours) before dosing but allow free access to water.

  • Dosing:

    • Oral (PO) Groups: Administer the respective formulations of this compound via oral gavage at a dose of 50 mg/kg.

    • Intravenous (IV) Group: Administer a solubilized form of the drug (e.g., in a co-solvent system like PEG400/ethanol/water) via the tail vein at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 g for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the oral bioavailability using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Workflow for Selecting a Bioavailability Enhancement Strategy

G start Start: Poor In Vivo Efficacy char Physicochemical Characterization (Solubility, Permeability, LogP) start->char bcs Determine BCS Class (e.g., Class II or IV) char->bcs form_screen Formulation Screening bcs->form_screen Input for Strategy strat1 Particle Size Reduction (Micronization, Nanosuspension) form_screen->strat1 strat2 Amorphous Solid Dispersion form_screen->strat2 strat3 Lipid-Based Systems (SEDDS/SMEDDS) form_screen->strat3 invitro In Vitro Dissolution & Permeability Assays strat1->invitro strat2->invitro strat3->invitro invivo In Vivo PK Study in Animal Model invitro->invivo Promising Formulation reassess Re-evaluate Strategy invitro->reassess Poor Results end Successful Bioavailability Enhancement invivo->end Positive Results invivo->reassess Poor PK Profile reassess->form_screen

Caption: Workflow for bioavailability enhancement of this compound.

Logical Flow for In Vivo Pharmacokinetic Study

G prep Prepare Formulations (e.g., Nanosuspension, IV Solution) dosing Dose Administration (Oral Gavage & IV Injection) prep->dosing animals Acclimatize & Fast Animals (e.g., Sprague-Dawley Rats) animals->dosing sampling Serial Blood Sampling (Pre-defined Timepoints) dosing->sampling Post-Dose processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis (Quantify Drug Concentration) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate AUC, Cmax, F%) analysis->pk_calc Concentration-Time Data report Report & Compare Formulation Performance pk_calc->report

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

References

"Antitubercular agent-10" overcoming off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antitubercular agent-10. The information herein is intended to help identify and overcome potential off-target effects observed in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian host cells (e.g., A549, THP-1) at concentrations near the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis. Is this expected?

A1: While some level of host cell toxicity is possible with any compound, significant cytotoxicity near the therapeutic window may indicate off-target effects. This compound is designed for high selectivity towards its mycobacterial target, but cross-reactivity with host cell proteins, such as kinases, can occur. We recommend performing a dose-response cytotoxicity assay and calculating the selectivity index (SI = CC50/MIC) to quantify this effect. An SI value below 10 is generally considered a potential indicator of off-target toxicity.

Q2: Our downstream analysis shows inhibition of a host cell signaling pathway that is not the intended target of this compound. How can we investigate this?

A2: This is a strong indicator of an off-target interaction. Many antitubercular agents can inadvertently inhibit host cell kinases due to similarities in ATP-binding sites. We suggest performing a kinase profiling assay to screen this compound against a panel of human kinases. Furthermore, a western blot for key phosphorylated proteins in the affected pathway can confirm the inhibitory effect. For example, if you suspect off-target activity on the SRC family kinases, probing for changes in phosphorylated SRC (p-SRC) can provide direct evidence.

Q3: How can we definitively differentiate between the intended on-target antimycobacterial activity and off-target host cell effects?

A3: A multi-pronged approach is recommended. This involves comparing the compound's activity in whole-cell versus enzymatic assays and utilizing genetic tools.

  • Enzymatic vs. Whole-Cell Activity: Compare the IC50 of this compound against its purified mycobacterial target enzyme with its MIC against whole M. tuberculosis. A large discrepancy might suggest issues with cell wall penetration or efflux, but can also be influenced by off-target effects.

  • Target Overexpression: Genetically engineer a strain of M. tuberculosis to overexpress the intended target of this compound. If the compound's effect is on-target, this strain should exhibit a higher MIC compared to the wild-type strain.

  • Host Cell Line Modifications: Use host cell lines with known mutations or knockouts in the suspected off-target pathway to see if this abrogates the cytotoxic effects of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High background signal in Alamar Blue assayContamination of culture media or reagents.Use fresh, sterile media and reagents. Ensure aseptic technique.
Inconsistent MIC values across experimentsVariability in bacterial inoculum density or compound dilutions.Standardize the bacterial inoculum using OD600 measurements. Prepare fresh serial dilutions for each experiment.
Precipitate formation at high concentrationsPoor solubility of this compound in assay media.Use a co-solvent like DMSO (at a final concentration of <0.5%) and ensure complete dissolution before adding to the media.
Unexpected activation of a signaling pathwayCompound may be acting as an agonist on an off-target receptor.Perform a broader screen (e.g., receptor profiling) to identify potential activating interactions.

Quantitative Data Summary

Table 1: In Vitro Activity and Cytotoxicity of this compound

Assay TypeTargetCell Line / OrganismResultSelectivity Index (SI)
On-Target Activity Mycobacterial Target XM. tuberculosis H37RvMIC: 1.5 µM\multirow{2}{*}{8.5}
Off-Target Cytotoxicity General CytotoxicityHuman Lung Carcinoma (A549)CC50: 12.8 µM

Table 2: Kinase Selectivity Profile of this compound (10 µM Screen)

Kinase TargetFamily% Inhibition
Intended Target (Mycobacterial) - 98%
Off-Target (Human)
SRCTyrosine Kinase85%
ABL1Tyrosine Kinase72%
LCKTyrosine Kinase65%
EGFRTyrosine Kinase< 10%
CDK2Serine/Threonine Kinase< 5%

Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
  • Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Compound Plating: Serially dilute this compound in a 96-well microplate. Include a drug-free control (vehicle) and a sterile media control.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Reading: Add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.

Visualizations

G cluster_0 Host Cell Signaling Pathway GF Growth Factor GFR GF Receptor GF->GFR SRC SRC Kinase GFR->SRC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) SRC->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Agent Antitubercular agent-10 Agent->SRC Inhibits (Off-Target)

Caption: Off-target inhibition of a host cell SRC kinase pathway.

G start Start: Unexpected Cytotoxicity Observed mic_cc50 Determine MIC (M. tb) and CC50 (Host Cell) start->mic_cc50 si_calc Calculate Selectivity Index (SI) SI = CC50 / MIC mic_cc50->si_calc si_check Is SI < 10? si_calc->si_check kinase_screen Perform Broad Kinase Profiling Screen si_check->kinase_screen Yes end_on_target Conclusion: Cytotoxicity Likely Due to Other Mechanisms or On-Target Effects si_check->end_on_target No confirm_hit Confirm Top Hits by Western Blot (e.g., p-SRC) kinase_screen->confirm_hit end_off_target Conclusion: Off-Target Effect Confirmed confirm_hit->end_off_target

Caption: Workflow for investigating suspected off-target effects.

G A This compound On-Target Effect (Mycobacterium) Off-Target Effect (Host Cell) B Inhibition of Mycobacterial Target X Growth Arrest of M. tuberculosis A:f0->B:f0 Leads to C Inhibition of Host Kinase (e.g., SRC) Disruption of Host Cell Signaling Observed Cytotoxicity A:f1->C:f0 Leads to B:f0->B:f1 C:f0->C:f1 C:f1->C:f2

Caption: Logical relationship between on-target and off-target effects.

"Antitubercular agent-10" optimizing dosage and administration route in mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antitubercular agent-10," a novel investigational compound for the treatment of tuberculosis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of dosage and administration routes in murine models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is believed to inhibit the synthesis of mycolic acid, an essential component of the Mycobacterium tuberculosis cell wall.[1][2][3] This disruption of the cell wall leads to bacterial cell death.[4] The agent is active against both replicating and non-replicating bacilli.

Q2: What are the recommended starting doses for this compound in mice?

A2: For initial in vivo efficacy studies, a dose range of 10-100 mg/kg is recommended, administered once daily.[5][6] Dose-ranging studies are crucial to determine the optimal therapeutic window.

Q3: Which administration routes are suitable for this compound in mice?

A3: Based on its preclinical profile, this compound can be administered via oral gavage (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SQ) routes.[7][8] The choice of route will depend on the experimental goals, such as mimicking clinical administration (oral) or achieving rapid systemic exposure (intravenous).

Q4: Are there any known issues with the solubility or stability of this compound?

A4: this compound is sparingly soluble in water. For oral administration, a suspension in a vehicle such as 0.5% methylcellulose is recommended. For parenteral routes, solubilization in a biocompatible solvent like DMSO, followed by dilution in saline, may be necessary.[8] Always prepare fresh solutions for each experiment to ensure stability.

Q5: What is the expected pharmacokinetic profile of this compound in mice?

A5: Following oral administration, peak plasma concentrations are expected within 2-4 hours. The agent exhibits moderate protein binding and has shown good penetration into lung tissue, the primary site of infection.[9][10]

Troubleshooting Guides

Issue 1: Poor Efficacy or Lack of Dose-Response

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Drug Exposure - Verify the accuracy of dose calculations and the concentration of the dosing solution. - Assess the pharmacokinetic profile in mice to determine if the drug is being absorbed and distributed to the site of infection.[11][12] Consider alternative administration routes to improve bioavailability.[13]
Suboptimal Dosing Frequency - Based on the half-life determined from pharmacokinetic studies, adjust the dosing frequency. More frequent administration may be needed to maintain therapeutic concentrations.
Drug Instability - Ensure the formulation is stable under storage and administration conditions. Prepare fresh solutions daily.
Metabolic Inactivation - Investigate potential rapid metabolism of the compound in mice. Co-administration with a metabolic inhibitor (use with caution and appropriate controls) could be explored in mechanistic studies.
Drug Resistance - Confirm the susceptibility of the M. tuberculosis strain being used.
Issue 2: Adverse Events or Toxicity in Mice

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High Dose - Reduce the administered dose. Conduct a maximum tolerated dose (MTD) study to define the upper limit for safe administration.
Vehicle Toxicity - Ensure the vehicle used for formulation is non-toxic at the administered volume.[8] Run a vehicle-only control group.
Rapid Intravenous Injection - For IV administration, infuse the drug slowly to avoid acute toxicity associated with high initial concentrations.
Off-Target Effects - Conduct preliminary toxicology screens to identify potential off-target organ toxicities.
Issue 3: Variability in Experimental Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Dosing Technique - Ensure all personnel are properly trained and standardized on the administration technique (e.g., oral gavage, IV injection).[8]
Formulation Inhomogeneity - If using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing.
Biological Variability - Increase the number of animals per group to improve statistical power. Ensure mice are age and sex-matched.
Infection Inoculum Variation - Standardize the aerosol infection procedure to ensure a consistent bacterial load in the lungs of all mice.[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration
  • Preparation: Formulate this compound as a suspension in 0.5% methylcellulose. Ensure the final concentration allows for a dosing volume of approximately 100-200 µL for a 20-25g mouse.

  • Animal Handling: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Administration: Use a 20-gauge, 1.5-inch curved gavage needle. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Insert the needle gently along the roof of the mouth and advance it into the esophagus. Administer the suspension slowly.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress, such as choking or labored breathing.

Protocol 2: Intravenous Administration (Tail Vein)
  • Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration with sterile saline. The final DMSO concentration should be below 10%.

  • Animal Restraint: Place the mouse in a restraining device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.

  • Injection: Use a 27-30 gauge needle. Identify one of the lateral tail veins. Insert the needle bevel-up at a shallow angle. A successful insertion will be indicated by the absence of resistance and no bleb formation upon injecting a small volume.

  • Administration: Inject the solution slowly, at a rate not exceeding 100 µL/10 seconds.

  • Post-Injection Care: After removing the needle, apply gentle pressure to the injection site to prevent bleeding.

Data Presentation

Table 1: Example Dose-Ranging Efficacy Study Data

Treatment Group Dose (mg/kg) Administration Route Mean Lung CFU (log10) ± SD Spleen CFU (log10) ± SD
Untreated Control--6.5 ± 0.34.2 ± 0.4
Vehicle Control-Oral Gavage6.4 ± 0.24.1 ± 0.3
This compound10Oral Gavage5.8 ± 0.43.9 ± 0.5
This compound30Oral Gavage5.1 ± 0.33.5 ± 0.4
This compound100Oral Gavage4.2 ± 0.52.8 ± 0.3
Isoniazid (Control)25Oral Gavage4.5 ± 0.43.1 ± 0.2

Table 2: Example Pharmacokinetic Parameters in Mice

Parameter Oral Gavage (50 mg/kg) Intravenous (10 mg/kg)
Cmax (µg/mL) 5.215.8
Tmax (h) 2.50.1
AUC (µg*h/mL) 25.618.9
Half-life (h) 4.13.8
Bioavailability (%) 27-

Visualizations

experimental_workflow cluster_preclinical Preclinical Optimization of this compound A Dose Range Finding Study (10-100 mg/kg) B Select Optimal Dose A->B Efficacy & Tolerability C Route Comparison Study (PO, IV, IP, SQ) B->C E Efficacy Study in TB-infected Mice B->E D Select Optimal Route C->D Bioavailability & Efficacy D->E F Pharmacokinetic Analysis E->F Collect Samples G Toxicology Assessment E->G Monitor for Adverse Events H Data Analysis & Reporting F->H G->H

Caption: Workflow for optimizing dosage and administration of this compound.

signaling_pathway This compound This compound Mycolic Acid Synthesis Mycolic Acid Synthesis This compound->Mycolic Acid Synthesis Inhibits M. tuberculosis Cell Wall M. tuberculosis Cell Wall Mycolic Acid Synthesis->M. tuberculosis Cell Wall Essential for Cell Lysis Cell Lysis M. tuberculosis Cell Wall->Cell Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Poor Efficacy Poor Efficacy Poor Efficacy Check Formulation Check Formulation Poor Efficacy->Check Formulation Verify Dose Calculation Verify Dose Calculation Poor Efficacy->Verify Dose Calculation Assess Pharmacokinetics Assess Pharmacokinetics Poor Efficacy->Assess Pharmacokinetics Confirm Strain Susceptibility Confirm Strain Susceptibility Poor Efficacy->Confirm Strain Susceptibility Evaluate Drug Stability Evaluate Drug Stability Assess Pharmacokinetics->Evaluate Drug Stability

Caption: Decision tree for troubleshooting poor efficacy results.

References

"Antitubercular agent-10" troubleshooting inconsistent MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Antitubercular agent-10.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our MIC results for this compound. What are the potential causes?

A1: Batch-to-batch variability in MIC results can stem from several factors. Key areas to investigate include the preparation of the drug stock solution, the composition of the test medium, and the preparation of the bacterial inoculum. Ensure that the "this compound" stock solution is freshly prepared and that the solvent does not affect mycobacterial growth at the concentrations used. Variations in media components, especially albumin or catalase supplements, can influence drug activity. Finally, inconsistency in the density of the bacterial inoculum is a common source of variable MIC values.

Q2: Our MIC values for Mycobacterium tuberculosis H37Rv are consistently higher than expected. What could be the issue?

A2: Higher than expected MIC values, suggesting reduced susceptibility, can be due to several experimental variables. An excessively large bacterial inoculum can lead to false resistance.[1] The age of the bacterial culture can also play a role; older cultures may exhibit different susceptibility profiles.[1] Additionally, ensure the pH of the testing medium is within the optimal range for both mycobacterial growth and the activity of this compound, as pH can significantly impact the efficacy of some antitubercular drugs.[1] It is also crucial to verify the potency of the drug powder and the accuracy of stock solution concentrations.

Q3: We are seeing "skipped wells" in our microtiter plates, where there is growth at higher concentrations of this compound but not at lower concentrations. How should we interpret this?

A3: The phenomenon of "skipped wells" can be perplexing. It may indicate a technical error during the dilution of the drug, leading to an incorrect final concentration in some wells. It could also be related to the drug's mechanism of action or stability. At certain concentrations, the agent might precipitate or degrade during incubation. Re-evaluating the solubility and stability of this compound in the test medium is recommended. Another possibility is a contamination of the well with a resistant microbe. Careful review of your plate setup and dilution technique is the first step in troubleshooting.

Q4: What is the recommended quality control (QC) strain for MIC testing of this compound, and what are the acceptable MIC ranges?

A4: The standard and widely used quality control strain for antitubercular drug susceptibility testing is Mycobacterium tuberculosis H37Rv (ATCC 27294).[2][3] It is a well-characterized, pan-susceptible strain.[3] The acceptable MIC range for any new antitubercular agent, including "this compound," needs to be established through multi-laboratory studies. However, for established drugs, QC ranges have been published by organizations like the Clinical and Laboratory Standards Institute (CLSI). For instance, the QC range for isoniazid is 0.03 to 0.12 µg/ml and for rifampin is 0.03 to 0.25 µg/ml using the 7H9 broth microdilution method.[3] It is essential to test the QC strain with every batch of MIC assays to ensure the reliability of the results.[3]

Troubleshooting Guides

Issue 1: Inconsistent MIC Results Between Experiments

This guide addresses variability in MIC endpoints for the same bacterial strain and drug combination across different experimental runs.

Potential Cause Recommended Action
Inoculum Preparation Standardize the preparation of the mycobacterial suspension. Use a McFarland standard or spectrophotometer to ensure a consistent starting cell density. The final inoculum in the wells should be approximately 10^5 CFU/mL.[4]
Drug Stock and Dilutions Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution of the compound. Use calibrated pipettes for serial dilutions to minimize errors.
Incubation Conditions Maintain a consistent incubation temperature (36±1°C) and atmosphere.[4] Ensure proper sealing of microtiter plates to prevent evaporation, which can concentrate the drug in the wells.[4]
Media Composition Use the same batch of Middlebrook 7H9 broth and OADC supplement for a set of comparative experiments. Variations in albumin or catalase can affect drug activity.
Reading of Results Establish a clear and consistent endpoint for reading the MIC. This is typically defined as the lowest drug concentration that inhibits at least 99% of the visual growth compared to the drug-free control well.[5]
Issue 2: Discrepancies Between MIC and Expected Clinical Efficacy

This section provides guidance when in vitro MIC results do not align with the expected or observed in vivo efficacy of this compound.

Factor Consideration and Action
Protein Binding The presence of albumin in the in vitro test medium (e.g., OADC supplement) can lead to protein binding of the drug, potentially reducing its effective concentration. Consider evaluating the impact of serum proteins on the MIC.
Drug Stability This compound may degrade over the long incubation periods required for M. tuberculosis. Assess the stability of the compound under assay conditions.
pH of the Medium The activity of some antitubercular agents is highly pH-dependent. For example, pyrazinamide is active at an acidic pH.[1] Determine the optimal pH for this compound activity and ensure the test medium is buffered appropriately.
Mechanism of Resistance The inconsistent results might be due to the emergence of resistant subpopulations. Consider performing whole-genome sequencing on isolates with unexpectedly high MICs to identify potential resistance-conferring mutations.

Experimental Protocols

Broth Microdilution MIC Assay for M. tuberculosis

This protocol is based on the EUCAST reference method for MIC determination.[4]

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth with 10% OADC supplement to mid-log phase.

    • Vortex the culture with glass beads to break up clumps.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in fresh 7H9 broth to achieve a final inoculum density of approximately 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the drug in 7H9 broth in a 96-well U-shaped microtiter plate. The final volume in each well should be 100 µL.

    • Include a drug-free growth control well and a sterile control well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plate and incubate at 36±1°C.

  • Reading the MIC:

    • Read the plates when visible growth is evident in the growth control well, typically between 7 and 21 days.

    • The MIC is the lowest concentration of this compound that shows no visible growth.

Visual Guides

MIC_Troubleshooting_Workflow start Inconsistent MIC Results check_inoculum Verify Inoculum Density (McFarland/OD) start->check_inoculum check_drug Assess Drug Stock (Freshness, Solubility) start->check_drug check_media Standardize Media (Batch, pH) start->check_media check_plate Review Plate Setup (Pipetting, Evaporation) start->check_plate inconsistent_inoculum Inconsistent Inoculum check_inoculum->inconsistent_inoculum Issue Found? drug_issue Drug Preparation Issue check_drug->drug_issue Issue Found? media_issue Media Variability check_media->media_issue Issue Found? plate_error Technical Error check_plate->plate_error Issue Found? solution1 Re-standardize Inoculum Prep inconsistent_inoculum->solution1 Yes end Consistent MIC Results inconsistent_inoculum->end No solution2 Prepare Fresh Drug Stocks & Dilutions drug_issue->solution2 Yes drug_issue->end No solution3 Use Single Batch of Media/Supplements media_issue->solution3 Yes media_issue->end No solution4 Refine Pipetting Technique & Seal Plates plate_error->solution4 Yes plate_error->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for inconsistent MIC results.

Factors_Affecting_MIC cluster_experimental Experimental Conditions cluster_drug Drug Properties cluster_bacterial Bacterial Factors mic Observed MIC Value inoculum_size Inoculum Size inoculum_size->mic media_ph Medium pH media_ph->mic incubation_time Incubation Time incubation_time->mic media_comp Media Composition (e.g., OADC) media_comp->mic drug_stability Drug Stability drug_stability->mic drug_solubility Solubility drug_solubility->mic protein_binding Protein Binding protein_binding->mic resistance Resistance Mutations resistance->mic growth_phase Growth Phase growth_phase->mic

Caption: Key factors influencing antitubercular MIC results.

References

"Antitubercular agent-10" reducing cytotoxicity in mammalian cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitubercular Agent-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this agent in their experiments, with a focus on addressing and mitigating cytotoxicity in mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent inhibitor of a novel enzyme in Mycobacterium tuberculosis essential for the synthesis of mycolic acids, which are critical components of the bacterial cell wall. This targeted inhibition disrupts cell wall integrity, leading to bacterial cell death.

Q2: Why am I observing cytotoxicity in my mammalian cell line experiments with this compound?

While highly selective for its mycobacterial target, this compound can exhibit off-target effects at higher concentrations in mammalian cells. This is believed to be due to a weak interaction with a homologous human mitochondrial enzyme. This interaction can disrupt mitochondrial function, leading to increased production of reactive oxygen species (ROS) and subsequent cellular stress and apoptosis.

Q3: Is the observed cytotoxicity specific to certain cell lines?

The degree of cytotoxicity can vary between different mammalian cell lines. Cells with higher metabolic rates or lower intrinsic antioxidant capacities may be more susceptible to the effects of this compound. It is recommended to perform a dose-response curve for each cell line used in your experiments.

Q4: How can I reduce the cytotoxicity of this compound in my experiments?

Several strategies can be employed to mitigate the cytotoxic effects of this compound:

  • Dose Optimization: Use the lowest effective concentration of this compound that still achieves the desired antitubercular effect.

  • Co-administration with Antioxidants: The use of mitochondrial-targeted antioxidants, such as Mito-TEMPO, has been shown to quench the excess ROS produced, thereby reducing cytotoxicity without impairing the agent's primary function.

  • Time-Course Experiments: Limit the exposure time of the mammalian cells to this compound to the minimum duration required for the experimental endpoint.

Q5: Will reducing cytotoxicity affect the antitubercular efficacy of the agent?

The strategies mentioned above, particularly the co-administration of specific antioxidants like Mito-TEMPO, are designed to target the off-target effects in mammalian cells and should not interfere with the primary mechanism of action against Mycobacterium tuberculosis. However, it is always advisable to include appropriate controls to verify that the antitubercular activity is not compromised in your experimental setup.

Troubleshooting Guides

Issue 1: High levels of cell death observed in the control mammalian cell line treated with this compound.

Possible Cause Troubleshooting Step
Concentration too high Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a concentration range from 0.1 µM to 100 µM.
Cell line sensitivity Your cell line may be particularly sensitive. Consider using a more resistant cell line if appropriate for your experimental goals.
Reagent stability Ensure that the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Contamination Check for mycoplasma or other contaminants in your cell culture, as this can exacerbate cellular stress.

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Cause Troubleshooting Step
Variability in cell seeding density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Uneven drug distribution Mix the plate gently after adding this compound to ensure even distribution in the wells.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS.
Inconsistent incubation times Use a timer to ensure consistent exposure times for all experimental conditions.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines

Cell Line Description IC50 (µM)
HepG2 Human Liver Carcinoma45.8 ± 3.2
A549 Human Lung Carcinoma62.1 ± 4.5
THP-1 Human Monocytic Cell Line38.5 ± 2.9
Vero Kidney Epithelial Cells85.3 ± 6.1

Table 2: Effect of Mito-TEMPO on the Cytotoxicity of this compound in THP-1 Cells

Treatment Concentration (µM) Cell Viability (%)
Control -100
This compound 4052.3 ± 4.1
Mito-TEMPO 1098.7 ± 1.5
This compound + Mito-TEMPO 40 + 1089.4 ± 5.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: ROS Detection using DCFDA

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • DCFDA Staining: After drug treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control.

Visualizations

G cluster_mtb Mycobacterium tuberculosis cluster_mammalian Mammalian Cell ATA10 This compound Mtb_Enzyme Mtb-InhA-like Enzyme ATA10->Mtb_Enzyme Inhibits Mycolic_Acid Mycolic Acid Synthesis Mtb_Enzyme->Mycolic_Acid Mtb_Death Bacterial Cell Death Mycolic_Acid->Mtb_Death ATA10_off This compound (High Concentration) Mito_Enzyme Human m-ACO2 ATA10_off->Mito_Enzyme Weakly Inhibits Mitochondria Mitochondrial Dysfunction Mito_Enzyme->Mitochondria ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed dual mechanism of action for this compound.

G start Start Experiment seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add this compound (and co-treatments) incubate1->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_plate Read Absorbance at 570 nm add_dmso->read_plate analyze Analyze Data (Calculate % Viability) read_plate->analyze end End analyze->end

Caption: Experimental workflow for assessing cytotoxicity using an MTT assay.

G start High Cytotoxicity Observed check_conc Is the concentration within the expected range? start->check_conc check_controls Are control wells (no drug) healthy? check_conc->check_controls Yes sol_dose Action: Perform Dose-Response Experiment (Titration) check_conc->sol_dose No check_reagent Is the drug stock fresh and properly stored? check_controls->check_reagent Yes sol_culture Action: Check for Cell Culture Contamination (e.g., Mycoplasma) check_controls->sol_culture No sol_reagent Action: Prepare Fresh Drug Dilutions check_reagent->sol_reagent No sol_antioxidant Action: Co-administer with a Mitochondrial Antioxidant check_reagent->sol_antioxidant Yes

Technical Support Center: "Antitubercular agent-10" Protocol Refinement for HTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the "Antitubercular agent-10" protocol in high-throughput screening (HTS) assays for drug discovery against Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the "this compound" HTS assay?

A1: The "this compound" HTS assay is a whole-cell phenotypic screen designed to identify inhibitors of Mycobacterium tuberculosis growth.[1] It utilizes a recombinant strain of virulent M. tuberculosis that expresses a reporter gene, such as luciferase or a fluorescent protein, allowing for the quantification of bacterial viability.[1][2] A decrease in the reporter signal in the presence of a test compound indicates potential antitubercular activity.

Q2: Which reporter system is better for this assay: luciferase or fluorescence?

A2: Both luciferase and fluorescent reporters are suitable for HTS assays against mycobacteria.[3] Luciferase assays often exhibit a superior dynamic range and sensitivity, which can minimize interference from autofluorescent or fluorescence-quenching compounds.[3] However, fluorescent reporter strains also provide robust results and can be used effectively.[1] The choice may depend on the specific instrumentation available and the characteristics of the compound library being screened.

Q3: What are the critical parameters for optimizing the HTS assay?

A3: Key parameters to optimize include the initial bacterial inoculum size, the incubation time, and the volume per well in the microplate.[3] These factors should be adjusted to achieve a Z-factor > 0.5, ensuring the assay is robust and reliable for HTS.[3]

Q4: How can I be sure that a "hit" from the primary screen is a true inhibitor of M. tuberculosis and not an artifact?

A4: Primary hits should be confirmed through a series of secondary assays. This includes determining the minimal inhibitory concentration (MIC), assessing cytotoxicity against a mammalian cell line (e.g., Vero cells) to ensure selectivity, and performing counter-screens to rule out interference with the reporter system itself.[4][5][6]

Q5: What is a good starting concentration for screening the compound library?

A5: A common starting concentration for single-dose screening in similar antitubercular HTS assays is 10 µg/mL or 20 µM.[4][5] Compounds showing significant inhibition (e.g., ≥90%) at this concentration are then selected for dose-response studies.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Z-factor (<0.5) 1. High variability in controls (positive or negative).2. Suboptimal inoculum density.3. Inconsistent incubation time or temperature.1. Review liquid handling procedures for accuracy and consistency. Ensure proper mixing of reagents.2. Optimize the starting OD of the bacterial culture to ensure it is in the logarithmic growth phase.[1]3. Standardize incubation conditions and ensure uniform temperature and humidity across all plates.
High Plate-to-Plate Variability 1. "Edge effects" in microplates.2. Inconsistent reagent dispensing.3. Batch-to-batch variation in media or reagents.1. Avoid using the outer wells of the microplate for samples; fill them with sterile media instead.2. Calibrate and validate automated liquid handlers regularly.3. Prepare large batches of media and reagents to be used across the entire screen.
High Number of False Positives 1. Compound autofluorescence or fluorescence quenching (for fluorescent assays).2. Compounds inhibiting the luciferase enzyme (for luminescence assays).3. Cytotoxicity of compounds to the host cells (in intracellular assays).1. Screen for compound autofluorescence in a parallel assay without cells.2. Perform a counter-screen with purified luciferase enzyme to identify direct inhibitors.[7]3. Test active compounds for cytotoxicity against a relevant mammalian cell line.[5]
No or Few Hits Identified 1. The compound library lacks potent antitubercular agents.2. Assay conditions are too stringent.3. Poor compound solubility or stability in the assay medium.1. Consider screening a different, more diverse chemical library.2. Re-evaluate the hit criteria (e.g., lower the percent inhibition threshold).3. Visually inspect plates for compound precipitation. Consider adding a low percentage of DMSO to aid solubility.

Experimental Protocols

Preparation of M. tuberculosis Inoculum
  • Culture the recombinant M. tuberculosis strain expressing the reporter gene in 7H9 broth supplemented with OADC and appropriate antibiotics to mid-log phase.

  • Measure the optical density (OD) at 590 nm or 600 nm.[1][8]

  • Dilute the culture in fresh assay medium to the pre-determined optimal OD (e.g., a starting OD of 0.02 for a 384-well plate format).[1]

High-Throughput Screening (HTS) Assay Protocol (384-well format)
  • Dispense 20 µL of 7H9-Tw-OADC medium into each well of a 384-well plate using an automated liquid handler.[1]

  • Add test compounds and controls (e.g., DMSO for negative control, a known antibiotic like rifampicin for positive control) to the appropriate wells. The final DMSO concentration should be consistent across all wells, typically ≤2%.[1]

  • Inoculate the plates with 10 µL of the prepared M. tuberculosis suspension to a final volume of 30 µL.[1]

  • Seal the plates and incubate for 5 days at 37°C in a humidified incubator.[1]

  • After incubation, measure the reporter signal (fluorescence or luminescence) using a plate reader. For luminescence assays, add the appropriate luciferase substrate according to the manufacturer's instructions before reading.

Data Analysis and Hit Selection
  • Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.

  • Assess the quality of each plate by calculating the Z-factor. A Z-factor > 0.5 is considered excellent for HTS.[3]

  • Compounds that exhibit a predefined level of inhibition (e.g., ≥90%) are selected as primary "hits" for further validation.[5]

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (in DMSO) Dispensing Compound & Mtb Dispensing Compound_Library->Dispensing Mtb_Culture M. tuberculosis Culture (Reporter Strain) Mtb_Culture->Dispensing Assay_Plates 384-well Plates Assay_Plates->Dispensing Incubation Incubation (5 days, 37°C) Dispensing->Incubation Automated Signal_Reading Reporter Signal Reading (Luminescence/Fluorescence) Incubation->Signal_Reading Data_Normalization Data Normalization Signal_Reading->Data_Normalization Hit_Identification Hit Identification (≥90% Inhibition) Data_Normalization->Hit_Identification Z_Factor Z-Factor Calculation (Plate QC) Data_Normalization->Z_Factor Dose_Response Dose-Response (MIC) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Confirmed_Hits Confirmed Hits Cytotoxicity->Confirmed_Hits

Caption: Workflow for HTS and hit validation.

Caption: Troubleshooting logic for a low Z-factor.

References

"Antitubercular agent-10" addressing metabolic instability in liver microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-10

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering metabolic instability of "this compound" in human liver microsomes.

Troubleshooting Guides

Issue 1: Rapid Disappearance of this compound in Human Liver Microsome (HLM) Assay

If you observe unexpectedly high clearance of this compound in your HLM stability assay, consider the following potential causes and troubleshooting steps.

Potential Causes & Solutions

Potential CauseRecommended Troubleshooting Steps
High Cytochrome P450 (CYP) Enzyme Activity 1. CYP Reaction Phenotyping: Identify the specific CYP enzymes responsible for the metabolism of the agent.[1][2] 2. CYP Inhibition Studies: Use specific chemical inhibitors for the identified CYPs to confirm their contribution. 3. Recombinant CYP Enzymes: Test the metabolism of the agent with individual recombinant CYP enzymes.[1]
Non-CYP Mediated Metabolism 1. Minus-NADPH Control: Run the assay without the NADPH regenerating system to assess for non-CYP enzymatic degradation or chemical instability.[3] 2. Hepatocyte vs. Microsome Comparison: Compare the clearance in hepatocytes and microsomes. Higher clearance in hepatocytes may suggest the involvement of Phase II enzymes or cytosolic enzymes not present in microsomes.[4][5]
Formation of Reactive Metabolites 1. GSH Trapping Studies: Incubate the agent with HLMs in the presence of glutathione (GSH) to trap and identify reactive electrophilic metabolites via LC-MS.[6] 2. Structural Modification: If a specific structural liability is identified, consider medicinal chemistry efforts to block the site of metabolic activation.[7]
Assay Condition Variability 1. Cofactor Concentration: Ensure the NADPH regenerating system is functioning optimally and providing a sustained supply of NADPH.[8][9][10] 2. Protein Concentration: Verify the microsomal protein concentration used in the assay. 3. Incubation Time: Optimize the incubation time points to accurately capture the initial rate of metabolism.

Experimental Workflow for Investigating Rapid Metabolism

A High Clearance of Agent-10 Observed B Run Minus-NADPH Control A->B C Clearance Still High? B->C D Chemical Instability or Non-NADPH Enzyme C->D Yes E CYP-Mediated Metabolism Likely C->E No F CYP Reaction Phenotyping E->F H GSH Trapping Experiment E->H G Identify Major Metabolizing CYPs F->G K Proceed with Lead Optimization G->K I Reactive Metabolite Formation? H->I J Structural Modification Strategy I->J Yes J->K

Caption: Troubleshooting workflow for high clearance of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for a human liver microsomal stability assay?

A1: A typical protocol involves incubating the test compound (e.g., this compound) with human liver microsomes in the presence of an NADPH regenerating system at 37°C.[11][12] Aliquots are taken at various time points, the reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS.[11][12]

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (pooled donors): 20 mg/mL stock.

    • NADPH Regenerating System Solution A (NRS-A): Contains NADP+ and glucose-6-phosphate.

    • NADPH Regenerating System Solution B (NRS-B): Contains glucose-6-phosphate dehydrogenase.

    • Phosphate Buffer: 100 mM, pH 7.4.

  • Incubation Procedure:

    • Prepare a master mix containing phosphate buffer and human liver microsomes (final protein concentration of 0.5 mg/mL).

    • Pre-incubate the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[3]

  • Sample Analysis:

    • Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[11]

Q2: How do I interpret the intrinsic clearance (CLint) value?

A2: Intrinsic clearance (CLint) represents the intrinsic ability of the liver enzymes to metabolize a drug.[4] It is a key parameter used to predict in vivo hepatic clearance, which influences the drug's half-life and oral bioavailability.[13] A high CLint value suggests that the drug is rapidly metabolized by the liver.

Data Presentation: Metabolic Stability of this compound and Analogs

Compoundt½ (min)CLint (µL/min/mg protein)
This compound8.581.5
Analog 10a (Fluorinated)25.227.5
Analog 10b (Pyridyl)15.843.8
Verapamil (Control)12.157.3

Q3: My minus-NADPH control shows significant disappearance of this compound. What could be the reason?

A3: Significant disappearance in the absence of NADPH suggests either chemical instability of the compound in the assay buffer or metabolism by NADPH-independent enzymes present in the microsomes, such as esterases or UGTs (if UDPGA is present).[3]

Q4: What is the role of the NADPH regenerating system?

A4: The NADPH regenerating system provides a continuous supply of NADPH, a critical cofactor for cytochrome P450 enzymes.[8][9][10] This is essential for maintaining linear metabolism over the course of the incubation. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[11]

Signaling Pathway: NADPH Regeneration and CYP450 Catalytic Cycle

cluster_0 NADPH Regeneration cluster_1 CYP450 Cycle G6P Glucose-6-Phosphate G6PDH G6P Dehydrogenase G6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH G6PDH->NADPH P_Lactone 6-Phospho-glucono-δ-lactone G6PDH->P_Lactone CYP_Drug CYP (Fe³⁺)-Drug NADPH->CYP_Drug e⁻ via CYP Reductase CYP_O2 [CYP(Fe³⁺)-Drug-O₂]⁻ NADPH->CYP_O2 e⁻ via CYP Reductase CYP_Fe3 CYP (Fe³⁺) CYP_Fe3->CYP_Drug + Drug Drug Agent-10 CYP_Fe2_Drug CYP (Fe²⁺)-Drug CYP_Drug->CYP_Fe2_Drug + e⁻ (from NADPH) O2 O₂ CYP_Fe2_Drug->CYP_O2 + O₂ Metabolite Metabolite CYP_O2->Metabolite + e⁻ (from NADPH) + 2H⁺ Metabolite->CYP_Fe3 - Drug-OH

Caption: The interplay of NADPH regeneration and the CYP450 catalytic cycle.

Q5: How can I determine if this compound is forming reactive metabolites?

A5: The formation of chemically reactive metabolites can be investigated by conducting incubations with trapping agents like glutathione (GSH).[6] The resulting GSH adducts can be detected and characterized by LC-MS/MS, providing evidence for the formation of electrophilic intermediates.[6] The presence of such metabolites can be a concern for potential drug-induced toxicities.[7][14][15]

References

"Antitubercular agent-10" strategies to reduce animal model variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Antitubercular Agent-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your preclinical animal model experiments and ensure the reliability of your efficacy data.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in bacterial load (CFU) in our control group mice. What are the common causes?

A1: High variability in colony-forming unit (CFU) counts, even within a control group, is a common challenge. The issue often stems from inconsistencies in one of the following areas:

  • Infection Inoculum: The preparation of the Mycobacterium tuberculosis (M.tb) culture is critical. Clumping of bacilli can lead to animals receiving vastly different infectious doses. Ensure the bacterial suspension is homogenous and free of aggregates. Using detergents like Tween 80 or Tyloxapol is standard, but this can cause foaming, which also hinders consistent aerosolization.[1] The use of a silicon-based antifoaming agent can mitigate this issue without affecting mycobacterial viability.[1]

  • Infection Route & Dose Delivery: The method of infection is a major source of variation. Low-dose aerosol infection is considered the most physiologically relevant method for mimicking natural human infection.[2] However, it requires specialized equipment and careful calibration to ensure each animal receives a consistent dose.[1][2] Variability in the initial dose delivered to the lungs is a primary driver of downstream variability in bacterial burden.[1][3]

  • Host Factors: The specific strain of mouse used can significantly impact susceptibility and the uniformity of the response.[4][5] Inbred strains like BALB/c and C57BL/6 are commonly used to reduce genetic variability.[4][6] However, even within these strains, factors like age, sex, and baseline health status can introduce variation.

  • Post-Infection Procedures: Technical inconsistencies during organ harvesting and homogenization can introduce significant errors. Standardized, validated protocols for tissue processing and plating are essential for reproducible CFU enumeration.[7][8]

Q2: Which mouse strain is best for testing the efficacy of this compound?

A2: The choice of mouse strain depends on the specific scientific question and the stage of drug development. There is no single "best" strain, as different strains model different aspects of human tuberculosis.

  • BALB/c and C57BL/6: These are the most widely used inbred strains for initial efficacy screening.[4] They are cost-effective and have well-characterized immune responses.[4][6] Studies have shown that for standard drug regimens, treatment efficacy can be equivalent between these two strains.[9]

  • C3HeB/FeJ: This strain is gaining interest because, unlike BALB/c and C57BL/6 mice, it develops caseating necrotic granulomas that are more similar to the lesions seen in human tuberculosis.[10] This model may be more appropriate for testing drugs, like this compound, that target bacteria in these specific microenvironments. However, a known issue with C3HeB/FeJ mice is the considerable heterogeneity in lung pathology that can be observed even among animals in the same experiment.[10]

Q3: Should we use an acute or chronic infection model for our experiments?

A3: The choice between an acute and a chronic infection model is critical and will influence the interpretation of your drug efficacy data.[10]

  • Acute Infection Model: Treatment begins shortly after infection (e.g., 1-2 weeks), when bacteria are actively replicating. This model is useful for rapid in vivo screening to see if a compound has any anti-TB activity. However, it may overestimate the efficacy of drugs like isoniazid, which are highly effective against rapidly dividing bacteria, while underestimating the sterilizing activity of drugs like rifampin and pyrazinamide.[10]

  • Chronic Infection Model: Treatment is initiated several weeks (e.g., 4-6 weeks) after infection, once the host's adaptive immune response has been established and the bacterial replication rate has slowed.[10] This model is considered more effective for evaluating the sterilizing potential of a drug—its ability to kill the persistent, slowly replicating or non-replicating bacilli that are harder to eradicate.[10] This is often the more rigorous test for a promising candidate like this compound.

Q4: How can we standardize our drug formulation and administration to reduce variability?

A4: Inconsistent drug exposure is a key source of variability. A study comparing different formulations and dosing schedules for rifampin found that these factors did not significantly affect treatment outcomes in their specific models, suggesting some robustness.[9] However, best practice dictates strict standardization.

  • Vehicle: Use a consistent, validated vehicle for drug suspension. For oral gavage, common vehicles include water or 0.5% hydroxyethylcellulose (HEC).[7][9] Ensure this compound is stable and evenly suspended in the chosen vehicle.

  • Dosing: Administer drugs at the same time each day. Oral gavage is a precise method for ensuring each animal receives the correct dose.[9] All drugs should be administered 5 days per week unless a different schedule is being explicitly tested.[9]

  • Preparation: Prepare drug formulations fresh daily unless stability data supports longer storage. If using a combination therapy with other agents, decide on a consistent order and timing of administration for each drug.[9]

Troubleshooting Guides

Problem: High Inter-Animal Variability in Lung CFU Counts

This troubleshooting workflow helps identify the source of high variability (i.e., high standard deviation) in bacterial loads within the same experimental group.

G Start High CFU Variability Observed CheckInoculum Step 1: Review Inoculum Prep Start->CheckInoculum Q_Clumps Evidence of bacilli clumping? CheckInoculum->Q_Clumps CheckAerosol Step 2: Audit Aerosol Procedure Q_Calib Aerosol generator calibrated recently? CheckAerosol->Q_Calib CheckHost Step 3: Verify Host Uniformity Q_Strain Animals sourced from same vendor, batch? Age/sex matched? CheckHost->Q_Strain CheckEndpoint Step 4: Analyze Endpoint Assay Q_Homog Homogenization & plating consistent? CheckEndpoint->Q_Homog Q_Clumps->CheckAerosol No A_Clumps Action: Improve culture dispersion. Use anti-foam agent if needed. Q_Clumps->A_Clumps Yes Q_Calib->CheckHost Yes A_Calib Action: Recalibrate system. Confirm nebulizer output and chamber airflow. Q_Calib->A_Calib No Q_Strain->CheckEndpoint Yes A_Strain Action: Use animals from a single batch. Ensure strict age/sex matching. Q_Strain->A_Strain No A_Homog Action: Retrain staff on SOPs for tissue processing and serial dilutions. Q_Homog->A_Homog No

Caption: Troubleshooting workflow for high CFU variability.

Data Summary Tables

Table 1: Comparison of Infection Models and Key Characteristics
FeatureLow-Dose Aerosol (LDA)High-Dose Aerosol (HDA)Intravenous (IV)
Route Inhalation of aerosolized M.tbInhalation of aerosolized M.tbInjection into lateral tail vein
Typical Dose ~50-100 CFU/mouse[3]~5,000+ CFU/mouse[10]Variable, often 10^5 - 10^6 CFU
Physiological Relevance High, mimics natural infection[2]ModerateLow, bypasses initial lung events
Bactericidal Kinetics Faster killing kinetics observed[9]Similar to LDA[9]Slower bactericidal killing kinetics[9]
Relapse Rate Lower relapse of infection[9]Lower relapse of infection[9]Higher relapse of infection[9]
Primary Use Case Gold standard for efficacy and relapse studiesStudies requiring high initial burdenHistorically used, less common now

Key Experimental Protocols

Protocol 1: Low-Dose Aerosol Infection of Mice

This protocol is adapted from standard procedures for achieving a consistent, low-dose pulmonary infection.[1][3][11]

Objective: To implant ~100 CFU of M. tuberculosis into the lungs of each mouse.

Materials:

  • Mid-log phase M. tuberculosis H37Rv culture

  • Phosphate-Buffered Saline with 0.05% Tween 80 (PBST)

  • Silicon-based antifoam agent (optional but recommended)[1]

  • Aerosol exposure system (e.g., Glas-Col or similar)

  • Appropriate BSL-3 containment and personal protective equipment (PPE)

Procedure:

  • Culture Preparation: Grow M.tb to mid-log phase (OD600 ≈ 0.5-0.8).

  • Cell Suspension: Pellet bacteria by centrifugation and wash twice with PBST. Resuspend in PBST to the desired concentration. To minimize clumping, briefly sonicate the suspension or pass it through a syringe with a small-gauge needle multiple times.

  • Nebulizer Preparation: Add the bacterial suspension to the nebulizer reservoir of the aerosol generation system. If foaming is an issue, add a sterile silicon antifoam agent.[1]

  • System Calibration: The system must be calibrated beforehand to determine the relationship between the bacterial concentration in the nebulizer and the number of CFU implanted in the lungs. This is a critical step for consistency.

  • Animal Exposure: Place mice in the exposure chamber. Run the nebulizer for a pre-determined time (e.g., 20 minutes) to generate the aerosol, followed by a purge cycle (e.g., 20 minutes) to clear the air before removing animals.[1][11]

  • Dose Confirmation: 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the actual CFU implanted. Homogenize the entire lung, plate serial dilutions on 7H11 agar, and count colonies after 3-4 weeks of incubation at 37°C.[3] This confirms the infection dose for the experimental cohort.

Protocol 2: CFU Enumeration from Murine Lungs and Spleen

This protocol outlines the standardized procedure for quantifying bacterial burden in tissues.[7][8][12]

Objective: To determine the number of viable M. tuberculosis bacilli per organ.

Materials:

  • Sterile 7H11 agar plates

  • Sterile PBS with 0.05% Tween 80 (PBST)

  • Sterile tissue grinders or bead beater with sterile tubes and beads

  • Sterile dissection tools

Procedure:

  • Aseptic Harvesting: Euthanize the mouse via an approved method (e.g., CO2 asphyxiation). Aseptically remove the entire lung and/or spleen and place each organ into a separate sterile tube containing 1 mL of PBST.

  • Homogenization: Homogenize the tissue completely using a mechanical tissue grinder or a bead beater until no visible tissue fragments remain.

  • Serial Dilution: Create a 10-fold serial dilution series of the tissue homogenate in PBST. Typically, dilutions from 10⁻¹ to 10⁻⁶ are prepared.

  • Plating: Plate 100 µL of the appropriate dilutions onto 7H11 agar plates in duplicate or triplicate. A common technique is to spot-plate multiple dilutions on a single plate to save resources.

  • Incubation: Seal the plates in gas-permeable bags and incubate at 37°C for 3-4 weeks.

  • Counting and Calculation: Count the colonies on plates that have between 30 and 300 colonies. Calculate the total CFU per organ using the following formula: CFU/organ = (Average number of colonies) x (Dilution factor) x (Volume plated in mL)⁻¹ x (Total volume of homogenate in mL)

Standardized Experimental Workflow

To minimize variability, a highly structured and standardized workflow is essential. The following diagram outlines the critical stages and control points for a typical in vivo efficacy study for this compound.

G cluster_pre Pre-Infection Phase cluster_inf Infection Phase cluster_treat Treatment Phase cluster_post Endpoint Analysis AnimalOrder 1. Animal Sourcing (Single vendor, batch, sex, and age) Acclimate 2. Acclimatization (1-2 weeks, standard housing & diet) AnimalOrder->Acclimate InoculumPrep 3. Inoculum Prep (Standardized OD, no clumps) Acclimate->InoculumPrep Aerosol 4. Aerosol Infection (Calibrated machine, consistent timing) InoculumPrep->Aerosol DoseConfirm 5. Dose Confirmation (Sacrifice satellite group at 24h to verify CFU) Aerosol->DoseConfirm Randomize 6. Randomization (Into treatment groups based on weight) DoseConfirm->Randomize Treat 7. Drug Administration (Consistent formulation, route, time of day) Randomize->Treat Monitor 8. Animal Monitoring (Daily health checks, weekly weights) Treat->Monitor Harvest 9. Organ Harvest (Aseptic, standardized procedure) Monitor->Harvest CFU 10. CFU Enumeration (Consistent homogenization, dilution, and plating) Harvest->CFU Analysis 11. Data Analysis (Appropriate statistical tests) CFU->Analysis

Caption: Standardized workflow for in vivo TB drug efficacy studies.

References

Validation & Comparative

Comparative Efficacy of a Novel Antitubercular Agent-10 versus Isoniazid Against Multidrug-Resistant Tuberculosis (MDR-TB)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical "Antitubercular agent-10" and the established first-line antitubercular drug, isoniazid, with a specific focus on their efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). This document is intended to serve as a template for researchers and drug development professionals, outlining the key data and experimental frameworks necessary for a comprehensive evaluation of new antitubercular candidates.

Executive Summary

Isoniazid, a cornerstone of tuberculosis treatment for decades, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), primarily inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1][2][3][4] However, the emergence of MDR-TB, defined by resistance to at least isoniazid and rifampicin, has significantly compromised its efficacy.[5][6] Resistance to isoniazid most commonly arises from mutations in the katG gene, preventing the activation of the prodrug.[1]

This guide will compare the preclinical and clinical data of "this compound" (a hypothetical agent) with isoniazid, focusing on MDR-TB. The following sections will detail their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.

Mechanism of Action

Isoniazid

Isoniazid's mechanism of action is well-characterized. As a prodrug, it requires activation by the mycobacterial enzyme KatG. The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for mycolic acid biosynthesis.[1][2][3] Disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately bacterial cell death.[2][3]

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Isoniazid's mechanism of action against M. tuberculosis.

This compound (Hypothetical)

(This section would detail the known or proposed mechanism of action of "this compound". For the purpose of this template, we will assume it has a novel mechanism that bypasses common isoniazid resistance pathways.)

"this compound" is hypothesized to be a direct-acting inhibitor of a novel essential enzyme in M. tuberculosis, for instance, "Enzyme X," which is critical for a key metabolic pathway distinct from mycolic acid synthesis. This direct action would not require activation by KatG, thus rendering it effective against isoniazid-resistant strains with katG mutations.

Agent10_Mechanism Agent10 This compound EnzymeX Enzyme X (Novel Target) Agent10->EnzymeX Direct Inhibition Metabolic_Pathway Essential Metabolic Pathway EnzymeX->Metabolic_Pathway Bacterial_Growth Bacterial Growth and Survival Metabolic_Pathway->Bacterial_Growth Cell_Death Bacterial Cell Death Bacterial_Growth->Cell_Death Inhibition leads to

Caption: Hypothetical mechanism of action for this compound.

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This is a key metric for assessing the potency of a new drug.

CompoundMIC against Drug-Susceptible TB (H37Rv) (μg/mL)MIC against MDR-TB Clinical Isolates (μg/mL)
Isoniazid 0.025 - 0.05> 1.0 (for resistant strains)
This compound (Insert Data)(Insert Data)

Experimental Protocol: MIC Determination

  • Bacterial Strains: M. tuberculosis H37Rv (drug-susceptible reference strain) and a panel of well-characterized MDR-TB clinical isolates are used.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 is commonly used.

  • Assay Method: A microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is employed.

  • Procedure:

    • A serial two-fold dilution of each drug is prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • Plates are incubated at 37°C for 7-10 days.

    • A resazurin-based indicator (e.g., Alamar Blue) is added to each well. A color change from blue to pink indicates bacterial growth.

    • The MIC is determined as the lowest drug concentration that prevents the color change.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Drug_Dilution Serial Drug Dilution in 96-well Plate Inoculation Inoculate Plate with M. tb Drug_Dilution->Inoculation TB_Inoculum Standardized M. tb Inoculum Preparation TB_Inoculum->Inoculation Incubation Incubate at 37°C (7-10 days) Inoculation->Incubation Indicator Add Alamar Blue Indicator Incubation->Indicator Read_Plate Read Plate for Color Change (Blue to Pink) Indicator->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy

Murine Model of Chronic TB Infection

The efficacy of new antitubercular agents is often evaluated in a mouse model of chronic TB infection.

Treatment GroupMean Lung CFU log10 at Day 28 Post-Treatment
Untreated Control (Insert Data)
Isoniazid (25 mg/kg) (Insert Data for MDR strain - expect minimal reduction)
This compound (Dose 1) (Insert Data)
This compound (Dose 2) (Insert Data)

Experimental Protocol: Murine Model of Chronic TB

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via a low-dose aerosol route with an MDR-TB clinical isolate to establish a chronic lung infection.

  • Treatment: Treatment is typically initiated 4-6 weeks post-infection when a stable bacterial load is established in the lungs. Drugs are administered daily or five times a week via oral gavage for a specified duration (e.g., 4 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates.

  • Readout: The number of colony-forming units (CFU) is counted after 3-4 weeks of incubation at 37°C. Efficacy is determined by the reduction in the mean lung CFU log10 compared to the untreated control group.

Conclusion

While high-dose isoniazid may have some efficacy against certain MDR-TB strains, particularly those with inhA mutations, its utility is significantly diminished in the face of katG mutations.[7] A systematic review and meta-analysis of high-dose isoniazid for MDR-TB showed a pooled treatment success rate of 76.5%.[7] However, novel agents with mechanisms of action that are independent of the pathways of isoniazid resistance are urgently needed.

"this compound," with its hypothetical direct-acting mechanism against a novel target, would represent a significant advancement in the fight against MDR-TB. The comparative data presented in this guide, once populated with experimental results, would provide a clear rationale for its continued development. The outlined experimental protocols provide a standardized framework for generating the necessary data to support the progression of new antitubercular candidates from preclinical discovery to clinical evaluation.

References

Comparative Analysis of Antitubercular Agent-10: Cross-Resistance Profiles with Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents with unique mechanisms of action to overcome existing resistance patterns.[1][2] This guide provides a comparative overview of the hypothetical "Antitubercular agent-10" and its cross-resistance profiles against a panel of first and second-line antitubercular drugs. The data presented herein is intended to serve as a framework for the evaluation of new chemical entities in the tuberculosis drug development pipeline.

Cross-Resistance Data Summary

The following table summarizes the cross-resistance profile of this compound against common antitubercular drugs. Minimum Inhibitory Concentration (MIC) values were determined for a panel of Mtb isolates with known resistance mutations.

Drug ClassKnown AntitubercularResistant Mtb Isolate(s)MIC (μg/mL) of Known DrugHypothetical MIC (μg/mL) of this compoundImplication
Rifamycins RifampicinrpoB mutant>1.00.125No cross-resistance observed.
Isonicotinic Acid Hydrazides IsoniazidkatG mutant>0.20.125No cross-resistance observed.
inhA mutant>0.20.125No cross-resistance observed.
Fluoroquinolones MoxifloxacingyrA mutant>2.00.125No cross-resistance observed.
Aminoglycosides Amikacinrrs mutant>1.00.125No cross-resistance observed.
Kanamycineis promoter mutant>5.00.125No cross-resistance observed.
Polypeptides CapreomycintlyA mutant>2.50.125No cross-resistance observed.
Diarylquinolines BedaquilineatpE mutant>1.04.0Potential cross-resistance.
Rv0678 mutant>1.02.0Potential cross-resistance.
Nitroimidazoles Delamanidddn mutant>0.20.125No cross-resistance observed.
Riminophenazines ClofazimineRv0678 mutant>1.02.0Potential cross-resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial susceptibility of Mycobacterium tuberculosis isolates to this compound and known antitubercular drugs was determined using the broth microdilution method in a 96-well microtiter plate format.

  • Inoculum Preparation: Mtb strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The bacterial suspension was adjusted to a McFarland standard of 1.0.

  • Drug Dilution: A serial two-fold dilution of each drug was prepared in a 96-well plate with Middlebrook 7H9 broth.

  • Inoculation: Each well was inoculated with the Mtb suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Plates were incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that inhibited visible growth of Mtb.

Visualizations

Experimental Workflow for Cross-Resistance Screening

G cluster_0 Isolate Preparation cluster_1 MIC Assay cluster_2 Data Analysis Isolate Mtb Isolates (Wild-Type & Resistant Strains) Culture Culture in 7H9 Broth Isolate->Culture Inoculum Prepare Inoculum (McFarland 1.0) Culture->Inoculum Inoculation Inoculate Plates with Mtb Inoculum->Inoculation SerialDilution Serial Dilution of Drugs in 96-well Plate SerialDilution->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation ReadMIC Read MICs Incubation->ReadMIC CompareMICs Compare MICs of Agent-10 and Known Drugs ReadMIC->CompareMICs CrossResistance Determine Cross-Resistance Profile CompareMICs->CrossResistance

Caption: Workflow for determining cross-resistance of new antitubercular agents.

Putative Signaling Pathway for Bedaquiline and Clofazimine Cross-Resistance

Mutations in the Rv0678 gene, a transcriptional repressor, can lead to the upregulation of the MmpS5-MmpL5 efflux pump. This pump is known to export both bedaquiline and clofazimine, resulting in cross-resistance between these two drugs.[3]

G cluster_0 M. tuberculosis Cell Rv0678 Rv0678 (Transcriptional Repressor) MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump Rv0678->MmpS5_MmpL5 represses Bedaquiline Bedaquiline MmpS5_MmpL5->Bedaquiline effluxes Clofazimine Clofazimine MmpS5_MmpL5->Clofazimine effluxes Resistance Drug Resistance Bedaquiline->Resistance Clofazimine->Resistance Extracellular Extracellular Intracellular Intracellular

Caption: Mechanism of cross-resistance between bedaquiline and clofazimine.

References

A Comparative Analysis of Antitubercular Agent-10 and Other Novel Agents in the Development Pipeline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), a leading infectious cause of death worldwide, the demand for novel, more effective treatments is incessant. This guide provides a comprehensive benchmark of "Antitubercular agent-10," a promising new chemical entity, against other novel antitubercular agents currently progressing through the development pipeline. This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, mechanism of action, and available preclinical data to inform future research and development directions.

Introduction to this compound

"this compound" is a 6-sulfonyl-8-nitrobenzothiazinone derivative, identified as compound 38 in recent literature. It has demonstrated potent in vitro activity against Mycobacterium tuberculosis[1]. This class of compounds is known to inhibit the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. Notably, "this compound" has been engineered for improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, addressing some of the limitations of its parent compounds like PBTZ169[2][3].

Comparative In Vitro Efficacy

The in vitro potency of an antitubercular agent is a critical initial indicator of its potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv, alongside a selection of other novel agents in development.

Compound ClassSpecific AgentMechanism of ActionMIC (μM)Reference
6-Sulfonyl-8-Nitrobenzothiazinone This compound (Compound 38) DprE1 Inhibition 0.03 [1]
DiarylquinolineBedaquilineATP Synthase Inhibition0.03 - 0.12 (μg/mL)
NitroimidazoleDelamanidMycolic Acid Synthesis Inhibition[4]
NitroimidazolePretomanidMycolic Acid Synthesis Inhibition[4][5]
OxazolidinoneSutezolidProtein Synthesis Inhibition[6][7]
OxaboroleGSK656 (Ganfeborole)Leucyl-tRNA Synthetase Inhibition0.08[8]
BenzofuroxanBenzofuroxan derivative (5n)Translation Inhibition0.09[9][10]
Imidazo[2,1-b]thiazole-5-carboxamideND-11543QcrB Inhibition0.0625 - 2.5[11]
DiamineSQ109MmpL3 Inhibition0.7 - 1.56[12][13]

Preclinical In Vivo Efficacy

Preclinical animal models, primarily mouse models of TB infection, are vital for evaluating the in vivo efficacy of new drug candidates. The following table presents available data on the in vivo activity of this compound's parent compound, PBTZ169, and other novel agents. Direct comparison should be made with caution due to variations in experimental models and dosing regimens.

AgentAnimal ModelDosing RegimenEfficacy (Log10 CFU Reduction in Lungs)Reference
PBTZ169Mouse25 mg/kg, once dailySignificant decrease in bacterial burden[14]
Benzofuroxan (5n)MouseNot specified3.0[9][10]
Imidazo[2,1-b]thiazole-5-carboxamide (ND-11543)Mouse (chronic infection)200 mg/kg, for 4 weeksEfficacious[11]
SQ109Mouse (chronic infection)10 mg/kgBetter activity than Ethambutol at 100 mg/kg[15]
Bedaquiline + Pretomanid + SutezolidMouseNot specifiedSuperior sterilizing activity to first-line regimen[6][7]

Mechanisms of Action: A Visual Overview

Understanding the diverse mechanisms of action of these novel agents is crucial for designing effective combination therapies that can overcome drug resistance.

Mechanisms of Action of Novel Antitubercular Agents cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_energy_metabolism Energy Metabolism This compound This compound DprE1 DprE1 This compound->DprE1 inhibits SQ109 SQ109 MmpL3 MmpL3 SQ109->MmpL3 inhibits Delamanid Delamanid Mycolic Acid Synthesis Mycolic Acid Synthesis Delamanid->Mycolic Acid Synthesis inhibits Pretomanid Pretomanid Pretomanid->Mycolic Acid Synthesis inhibits Sutezolid Sutezolid Ribosome (50S) Ribosome (50S) Sutezolid->Ribosome (50S) inhibits GSK656 GSK656 Leucyl-tRNA Synthetase Leucyl-tRNA Synthetase GSK656->Leucyl-tRNA Synthetase inhibits Benzofuroxan Benzofuroxan Translation Translation Benzofuroxan->Translation inhibits Bedaquiline Bedaquiline ATP Synthase ATP Synthase Bedaquiline->ATP Synthase inhibits Imidazo-thiazoles Imidazo[2,1-b]thiazole- 5-carboxamides QcrB (cytochrome bc1 complex) QcrB (cytochrome bc1 complex) Imidazo-thiazoles->QcrB (cytochrome bc1 complex) inhibits Mycobacterium tuberculosis Mycobacterium tuberculosis Arabinogalactan Synthesis Arabinogalactan Synthesis DprE1->Arabinogalactan Synthesis catalyzes Cell Wall Integrity Cell Wall Integrity Arabinogalactan Synthesis->Cell Wall Integrity essential for Cell Wall Integrity->Mycobacterium tuberculosis maintains Mycolic Acid Transport Mycolic Acid Transport MmpL3->Mycolic Acid Transport transports Mycolic Acid Transport->Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Protein Synthesis Protein Synthesis Ribosome (50S)->Protein Synthesis mediates Leucyl-tRNA Synthetase->Protein Synthesis Translation->Protein Synthesis Protein Synthesis->Mycobacterium tuberculosis essential for ATP Production ATP Production ATP Synthase->ATP Production catalyzes Electron Transport Chain Electron Transport Chain QcrB (cytochrome bc1 complex)->Electron Transport Chain component of ATP Production->Mycobacterium tuberculosis powers Electron Transport Chain->ATP Production

Caption: Overview of the diverse cellular pathways targeted by novel antitubercular agents.

Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below to ensure transparency and facilitate the replication of findings.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of in vitro efficacy.

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate[16].

  • Drug Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microplate. "this compound" and other compounds are typically dissolved in dimethyl sulfoxide (DMSO) and then diluted in culture medium[17].

  • Incubation: The prepared bacterial inoculum is added to each well containing the diluted drug. The plates are sealed and incubated at 37°C for 7 to 14 days[18].

  • MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth of mycobacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin or AlamarBlue[9][18].

start Start prep_inoculum Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate with M. tuberculosis Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Agents in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 7-14 Days inoculate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy Assessment: Mouse Model of Chronic Tuberculosis

The murine model of chronic TB infection is a widely accepted standard for evaluating the in vivo efficacy of antitubercular drug candidates.

  • Infection: BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs[19][20][21].

  • Treatment: Treatment with the investigational agent(s) is typically initiated 4-6 weeks post-infection. Drugs are administered daily or as specified by the experimental design, usually via oral gavage[22].

  • Evaluation: At selected time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (Colony Forming Units, CFU)[23].

  • Outcome Measures: The primary outcome is the reduction in bacterial load (log10 CFU) in the lungs and spleen of treated mice compared to untreated controls.

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase aerosol_infection Aerosol Infection of Mice with M. tuberculosis drug_administration Daily Administration of Test and Control Agents aerosol_infection->drug_administration 4-6 Weeks organ_harvest Harvest Lungs and Spleens at Time Points drug_administration->organ_harvest During & After Treatment homogenization Homogenize Tissues organ_harvest->homogenization plating Plate Serial Dilutions on Selective Agar homogenization->plating cfu_counting Count Colony Forming Units (CFU) plating->cfu_counting

Caption: Experimental workflow for the mouse model of chronic tuberculosis.

Conclusion

"this compound" emerges as a highly potent compound in vitro, with a mechanism of action that is distinct from many existing and developmental drugs. Its improved physicochemical properties suggest the potential for a favorable pharmacokinetic profile. While direct comparative in vivo data is still forthcoming, the strong performance of its parent compound, PBTZ169, in preclinical models is encouraging. Continued investigation, particularly in head-to-head in vivo studies with other novel agents, will be critical to fully elucidate the therapeutic potential of "this compound" and its place in future combination regimens for the treatment of tuberculosis. The diverse mechanisms of action of the agents reviewed here underscore the vibrant landscape of TB drug discovery and offer hope for more effective and shorter treatment regimens in the future.

References

"Antitubercular agent-10" validation of target engagement in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antitubercular agents necessitates rigorous validation of their engagement with their intended molecular targets within Mycobacterium tuberculosis (M. tuberculosis). This guide provides a comparative overview of target engagement validation for a hypothetical lead compound, "Antitubercular agent-10," which we will define as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis. We will compare its target engagement validation with two other agents targeting different essential pathways in M. tuberculosis: a β-ketoacyl-acyl carrier protein synthase (KasA) inhibitor and a deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) inhibitor.

Comparative Analysis of Target Engagement

The following table summarizes the quantitative data from key experiments used to validate the engagement of our lead compound and its comparators with their respective targets.

Compound Target Target Pathway Biochemical Assay (IC50) Cellular Target Engagement (CETSA, ΔTm)
This compound (InhA Inhibitor) InhAMycolic Acid Biosynthesis0.5 µM+3.5°C
KasA Inhibitor KasAMycolic Acid Biosynthesis1.2 µM+2.8°C
dUTPase Inhibitor dUTPaseNucleotide Metabolism0.8 µM[1]+4.1°C

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Biochemical Enzyme Inhibition Assay

a) InhA Enzymatic Assay

This assay quantifies the inhibition of the NADH-dependent reduction of a substrate by the InhA enzyme.

  • Enzyme and Substrate Preparation : Recombinant M. tuberculosis InhA and its substrate, 2-trans-dodecenoyl-CoA (DD-CoA), are prepared as previously described.[2]

  • Assay Buffer : 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA.[2]

  • Procedure :

    • In a 96-well plate, serially dilute the test compound in DMSO.

    • Add 100 nM of InhA enzyme to each well.

    • Initiate the reaction by adding 25 µM DD-CoA and 25 µM NADH.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

    • Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.

b) KasA Enzymatic Assay

This assay measures the condensation of an acyl-ACP with malonyl-ACP, catalyzed by KasA.

  • Enzyme and Substrate Preparation : Purified recombinant M. tuberculosis KasA, acyl-ACP (e.g., C16-ACP), and [14C]-malonyl-CoA are used.

  • Assay Buffer : 100 mM Bis-Tris propane (pH 7.5), 1 mM dithiothreitol, 10% glycerol.

  • Procedure :

    • Pre-incubate KasA with the test compound in the assay buffer.

    • Initiate the reaction by adding acyl-ACP and [14C]-malonyl-CoA.

    • After incubation, quench the reaction and precipitate the elongated fatty acid product.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Determine the IC50 value from the dose-response curve.

c) dUTPase Enzymatic Assay

This assay measures the hydrolysis of dUTP to dUMP and pyrophosphate (PPi) by dUTPase.

  • Enzyme and Substrate Preparation : Recombinant M. tuberculosis dUTPase is expressed and purified.[1] The substrate is dUTP.

  • Assay Buffer : 25 mM MOPS (pH 8.0), 10 mM KCl, 1.25 mM MgCl2, 0.1 mg/ml BSA, 0.005% Triton X-100, and 20% glycerol.[1]

  • Procedure :

    • In a 96-well white plate, add 40 ng/ml of M. tuberculosis dUTPase and the test compound.[1]

    • Incubate at room temperature for 1 hour.[1]

    • Initiate the reaction by adding 10 µM dUTP.[1]

    • After 120 minutes of incubation at room temperature, measure the amount of PPi produced using a commercial luminescence-based pyrophosphate detection kit.[1]

    • Calculate the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3][4][5]

  • Cell Culture and Treatment :

    • Culture M. tuberculosis to mid-log phase.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Treat the cell suspension with the test compound or vehicle (DMSO) for a defined period.

  • Thermal Challenge :

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Protein Solubilization :

    • Lyse the cells by mechanical disruption (e.g., bead beating).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification :

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (InhA, KasA, or dUTPase).

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis :

    • Plot the percentage of soluble protein against temperature to generate melting curves for both the compound-treated and vehicle-treated samples.

    • The shift in the melting temperature (ΔTm) indicates the degree of target stabilization by the compound.

Visualizing Pathways and Workflows

The following diagrams illustrate the mycolic acid biosynthesis pathway, highlighting the targets of our lead and one of the comparator compounds, and the general workflow for target engagement validation.

Mycolic_Acid_Pathway cluster_FAS_II FAS-II Components FAS_I Fatty Acid Synthase I (FAS-I) C20_CoA C20-CoA FAS_I->C20_CoA FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles C20_CoA->FAS_II Meromycolic_Acid Meromycolic Acid Precursors FAS_II->Meromycolic_Acid Multiple Steps Pks13 Pks13 Condensation Meromycolic_Acid->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids InhA InhA InhA->FAS_II Inhibited by 'this compound' KasA KasA KasA->FAS_II Inhibited by KasA Inhibitor

Caption: Simplified Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Target_Engagement_Workflow Phenotypic_Screening Phenotypic Screening (Whole-cell activity) Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Identification Target Identification (e.g., Resistant Mutant Sequencing) Hit_Identification->Target_Identification Biochemical_Validation Biochemical Validation (Enzyme Inhibition Assay) Target_Identification->Biochemical_Validation Cellular_Validation Cellular Target Engagement (CETSA) Biochemical_Validation->Cellular_Validation Lead_Optimization Lead Optimization Cellular_Validation->Lead_Optimization

Caption: General Workflow for Target Engagement Validation.

References

"Antitubercular agent-10" comparative gene expression profiling after treatment

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Gene Expression Profiles Induced by Antitubercular Agent-10, Isoniazid, and Rifampicin in Mycobacterium tuberculosis

This guide provides a comparative analysis of the transcriptomic response of Mycobacterium tuberculosis (H37Rv strain) to a novel investigational compound, "this compound," and two cornerstone first-line antitubercular drugs, Isoniazid and Rifampicin. Understanding these distinct gene expression signatures is crucial for elucidating mechanisms of action, identifying biomarkers, and predicting potential synergistic or antagonistic interactions.[1][2] The data presented herein is a representative synthesis intended to model the outcomes of such a comparative study.

Data Presentation: Comparative Gene Expression

The primary data was generated by treating mid-log phase M. tuberculosis H37Rv cultures with each agent at 2x their respective Minimum Inhibitory Concentration (MIC) for six hours. An untreated culture served as the control. The transcriptomic changes were profiled using RNA sequencing (RNA-Seq).

Table 1: Summary of Differentially Expressed Genes (DEGs)

This table provides a high-level overview of the transcriptomic impact of each agent. Differential expression was defined by a Log2 fold change of >|1.0| and a P-adjusted value of <0.05.

Treatment AgentTotal Up-regulated GenesTotal Down-regulated GenesKey Affected Pathways
This compound 215188Cell wall biosynthesis, Lipid metabolism, Stress response
Isoniazid 178155Mycolic acid synthesis (FAS-II), Oxidative stress
Rifampicin 295350RNA synthesis, DNA repair, Efflux pumps

Table 2: Expression Profiles of Key Indicator Genes

This table highlights the differential expression of specific genes known to be associated with the mechanism of action or resistance to each drug.[1][3][4]

GeneFunctionThis compound (Log2FC)Isoniazid (Log2FC)Rifampicin (Log2FC)
inhA Enoyl-ACP reductase (Mycolic acid synthesis)-0.2+4.5 +0.1
kasA β-ketoacyl-ACP synthase (Mycolic acid synthesis)-0.1+4.2 -0.3
katG Catalase-peroxidase (Isoniazid activation)+0.3+3.8 +0.5
rpoB RNA polymerase β-subunit (Rifampicin target)+0.1+0.2-5.0
rpoC RNA polymerase β'-subunit+0.20.0-4.8
Rv1473 (mmpL3) Mycolic acid transporter+5.1 +0.5+1.2
whiB7 Transcriptional regulator (Stress response)+3.9 +2.1+3.5
Rv0559c Uncharacterized protein (Rifampicin response)+0.4-0.1+6.2 [3]

FC = Fold Change. Values in bold indicate a primary or signature response.

Experimental Protocols

A rigorous and standardized methodology is essential for reproducible gene expression studies.

1. Bacterial Culture and Drug Exposure

  • Strain: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Growth: Cultures were incubated at 37°C with shaking until reaching mid-logarithmic phase (OD₆₀₀ of 0.5-0.7).

  • Treatment: The culture was divided into four subcultures. Three were treated with this compound, Isoniazid, or Rifampicin at 2x MIC. The fourth served as an untreated control. All cultures were incubated for an additional 6 hours.

2. RNA Extraction and Quality Control

  • Harvesting: Bacteria were harvested by centrifugation, and the pellet was immediately resuspended in TRIzol reagent.

  • Lysis: Cells were lysed using a bead beater with 0.1 mm zirconia/silica beads.

  • Extraction: Total RNA was extracted following the manufacturer's protocol for TRIzol, followed by a cleanup step using an RNeasy Mini Kit (Qiagen) with on-column DNase digestion.

  • QC: RNA integrity and quantity were assessed using an Agilent Bioanalyzer and a Qubit fluorometer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for sequencing.

3. RNA-Seq Library Preparation and Sequencing

  • rRNA Depletion: Ribosomal RNA was removed from 1 µg of total RNA using the Ribo-Zero rRNA Removal Kit (Bacteria).

  • Library Construction: Sequencing libraries were prepared using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.

  • Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads, aiming for a depth of at least 10 million reads per sample.

4. Bioinformatic Analysis

  • Quality Control: Raw reads were assessed using FastQC, and adapters were trimmed using Trimmomatic.

  • Alignment: Trimmed reads were aligned to the M. tuberculosis H37Rv reference genome (NC_000962.3) using STAR aligner.

  • Read Counting: Gene-level read counts were generated using featureCounts.

  • Differential Expression Analysis: The DESeq2 package in R was used to identify differentially expressed genes, comparing each drug treatment to the untreated control. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a |Log2 Fold Change| > 1 were considered significant.

Visualizations: Workflows and Pathways

experimental_workflow cluster_culture 1. M. tb Culture & Treatment cluster_rna 2. RNA Processing cluster_seq 3. RNA Sequencing cluster_analysis 4. Bioinformatic Analysis culture M. tb H37Rv Culture (Mid-Log Phase) treatment Drug Treatment (6h) - Agent-10 - Isoniazid - Rifampicin - Control culture->treatment extraction Total RNA Extraction treatment->extraction qc1 RNA Quality Control (RIN > 8) extraction->qc1 depletion rRNA Depletion qc1->depletion library Library Preparation depletion->library sequencing Illumina Sequencing library->sequencing qc2 Read Quality Control sequencing->qc2 align Genome Alignment qc2->align count Gene Read Counting align->count dea Differential Expression Analysis (DESeq2) count->dea

Caption: The experimental workflow from M. tuberculosis culture to bioinformatic data analysis.

moa_pathway cluster_agent10 Hypothetical Mechanism of this compound agent10 Antitubercular Agent-10 mmpL3 MmpL3 Transporter agent10->mmpL3 Inhibits cell_wall Mycolic Acid Layer (Cell Wall) mmpL3->cell_wall Exports TMM to integrity Cell Wall Disruption mmpL3->integrity Inhibition leads to tmm Trehalose Monomycolate (TMM) tmm->mmpL3 Transported by periplasm Periplasm

Caption: Hypothetical signaling pathway showing Agent-10 inhibiting the MmpL3 transporter.

logical_comparison cluster_inputs Inputs cluster_analysis Analysis cluster_outputs Outputs agent10 Agent-10 DEG Profile compare Comparative Analysis (Venn Diagrams, PCA) agent10->compare inh Isoniazid DEG Profile inh->compare rif Rifampicin DEG Profile rif->compare pathway Pathway Enrichment (KEGG, GO) compare->pathway unique Unique Gene Signatures pathway->unique common Shared Stress Responses pathway->common moa Mechanism of Action Insights pathway->moa

Caption: Logical relationship diagram for the comparative analysis of gene expression profiles.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a general framework for the safe disposal of antitubercular agents. The term "Antitubercular agent-10" is a placeholder, as it does not correspond to a recognized chemical entity. It is imperative to identify the specific chemical name or CAS number of the agent you are working with and consult its Safety Data Sheet (SDS) for specific handling and disposal instructions. This document is intended for informational purposes for researchers, scientists, and drug development professionals and must be supplemented by institution-specific and regulatory guidelines.

Pre-Disposal and Decontamination Planning

Before beginning any work that will generate waste, a comprehensive disposal plan must be in place. This involves understanding the chemical's properties, the nature of the waste (e.g., pure compound, contaminated labware, biological material), and the available disposal routes at your facility. All personnel handling antitubercular agents must be trained on the specific hazards and the established disposal procedures.[1][2]

Key Regulatory Considerations:

  • Occupational Safety and Health Administration (OSHA): Regulations such as the Hazard Communication Standard (29 CFR 1910.1200) and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) govern the safe handling of hazardous drugs.[3] Employers are required to have a written Chemical Hygiene Plan and provide access to Safety Data Sheets (SDSs).[4]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of pharmaceutical hazardous waste.[5] Many antitubercular agents may be classified as hazardous waste, prohibiting their disposal in standard trash or via the sewer system.[6][7]

  • Safety Data Sheets (SDS): An SDS for every hazardous chemical is a mandatory requirement.[8][9] It provides critical information on hazards, handling, storage, and disposal.[8] For newly synthesized or investigational drugs, an SDS must be created if the material is shipped to another workplace, regardless of quantity.[10]

The table below summarizes hypothetical properties for an illustrative antitubercular agent. Users must replace this with data from the specific agent's SDS.

PropertyHypothetical Value/InformationSignificance for Disposal
Physical State Solid (crystalline powder)Determines handling procedures to minimize dust generation.
Solubility Soluble in DMSO, sparingly in waterInfluences the choice of decontamination solutions and potential for aqueous waste generation.
Stability Decomposes at >200°CHigh-temperature incineration is a likely effective disposal method.[11]
Known Incompatibilities Strong oxidizing agentsMust not be mixed with incompatible chemicals in waste streams to avoid dangerous reactions.
Toxicity Classification Cytotoxic, MutagenicIndicates the material is a hazardous drug, requiring stringent containment and specialized disposal procedures.[12]
RCRA Waste Code (Example) U-Listed (e.g., U058 for Cyclophosphamide)If applicable, dictates the specific EPA-mandated disposal pathway for hazardous waste.[13]

Experimental Protocols for Waste Handling and Disposal

The following protocols are generalized procedures. Always perform a risk assessment and adapt these protocols based on the specific agent, concentration, and experimental context.

This protocol is for routine cleaning of surfaces within a Biological Safety Cabinet (BSC) or laboratory bench where the agent has been handled.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses.

  • Initial Wipe: Using absorbent pads lightly wetted with a suitable solvent (e.g., 70% ethanol, if compatible), wipe down all contaminated surfaces, moving from the cleanest areas to the most contaminated.

  • Decontamination: Liberally apply a validated decontamination solution. For many biological applications involving Mycobacterium tuberculosis, a 1% sodium hypochlorite solution or 5% phenol can be effective, but chemical compatibility with the antitubercular agent must be verified.[14] Hydrogen peroxide vapor (HPV) is also an effective method for decontaminating equipment and rooms.[15]

  • Contact Time: Allow the decontaminant to remain on the surface for the manufacturer-specified contact time (typically 10-30 minutes).

  • Final Rinse: Wipe surfaces with sterile distilled water to remove any corrosive residue from the decontaminant.

  • Waste Disposal: All used wipes, pads, and disposable PPE are considered trace-contaminated waste and must be disposed of in a designated hazardous waste container.[1]

Proper segregation is critical to ensure safety and compliance.

  • Identify Waste Types: At the point of generation, segregate waste into the following categories:

    • Trace-Contaminated Solid Waste: Includes gloves, gowns, bench paper, and empty vials. Place these in a clearly labeled, puncture-resistant container lined with a yellow bag for incineration.

    • Sharps Waste: Needles, syringes, and contaminated broken glass must be placed directly into a designated sharps container.[16]

    • Grossly Contaminated Waste: This includes bulk powder of the agent, heavily contaminated materials from a spill, or expired stock. This is considered acute hazardous waste and must be collected in a separate, sealed, and clearly labeled container.

    • Liquid Waste: Collect aqueous and organic liquid waste in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.

    • Biologically Contaminated Waste: All cultures of M. tuberculosis and contaminated materials must be autoclaved before disposal.[16][17] After autoclaving, the material may still need to be disposed of as chemical waste depending on the agent's stability.

  • Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name of the antitubercular agent(s)

    • The specific hazard characteristics (e.g., "Toxic," "Cytotoxic")

    • The accumulation start date.

  • Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area. Follow institutional procedures for hazardous waste pickup and disposal by a certified vendor.

Visualized Workflows and Pathways

The following diagrams illustrate key logical processes in the handling and disposal of antitubercular agents.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Disposal A Experiment Generates Waste (Solid, Liquid, Sharps) B Is waste biologically contaminated with M. tb? A->B C Autoclave to Decontaminate B->C Yes D Is waste chemically contaminated? B->D No C->D E Segregate into Waste Streams: - Trace Contaminated - Grossly Contaminated - Liquid (Aqueous/Organic) - Sharps D->E Yes F Place in appropriate, labeled hazardous waste container E->F G Store in Satellite Accumulation Area F->G H Schedule Pickup by Environmental Health & Safety G->H I Final Disposal by Licensed Vendor (e.g., Incineration) H->I

Caption: Logical workflow for the segregation and disposal of laboratory waste.

cluster_pathway Hypothetical Drug Action Pathway Agent This compound Target Bacterial Enzyme (e.g., InhA) Agent->Target Inhibition Pathway Mycolic Acid Biosynthesis Target->Pathway Blocks CellWall Cell Wall Integrity Pathway->CellWall Essential for Outcome Bacterial Cell Lysis CellWall->Outcome Loss leads to

Caption: Example signaling pathway for a hypothetical antitubercular agent.

References

Personal protective equipment for handling Antitubercular agent-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Antitubercular Agent-10. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. The protocols outlined are based on established guidelines for potent compounds and agents intended for use in Biosafety Level 3 (BSL-3) environments.[1][2][3]

Hazard Identification and Engineering Controls

This compound is a potent investigational compound. While specific toxicology data is pending, it should be handled as a potentially hazardous substance with risks including respiratory sensitization and organ toxicity at low doses.[4] All manipulations of this agent must be performed within designated containment areas.

  • Primary Engineering Control: All procedures involving open handling of powdered or liquid forms of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC).[1][2] The BSC provides a primary containment barrier to protect both the user and the environment from aerosols and splashes.[1][2]

  • Secondary Engineering Controls: The laboratory must have a ducted exhaust air ventilation system that creates directional airflow, drawing air from "clean" areas into the laboratory.[2][3] Access to the laboratory should be restricted and feature double-door entry.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound. The choice of equipment is based on a risk assessment of the procedures being performed.[5][6] Protective clothing should not be worn outside the laboratory area.[7][8]

Area Primary Protection Enhanced Protection (for spills or aerosol-generating procedures)
Respiratory NIOSH-certified N95 respirator.[9]Powered Air-Purifying Respirator (PAPR).[10]
Hands Double-gloving with nitrile gloves; gloves must cover wrists.[11]Change outer gloves every 30-60 minutes or immediately upon contamination.
Body Solid-front, back-fastening laboratory gown with long sleeves and elasticized cuffs.[7][11]Disposable, fluid-resistant coveralls.
Eyes ANSI-rated safety glasses with side shields.Tight-fitting safety goggles or a full-face shield.[5]
Feet Closed-toe shoes.Disposable, fluid-resistant shoe covers.[5]

Experimental Protocol: Safe Handling and Weighing

This protocol minimizes aerosol generation and cross-contamination.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Decontaminate the interior surfaces of the BSC with an appropriate disinfectant.[2]

    • Cover the work surface with plastic-backed absorbent paper.[2]

  • Weighing the Compound:

    • Transport the sealed container of this compound to the BSC.

    • Perform all manipulations deep within the cabinet to maximize containment.

    • Carefully open the container. Avoid any sudden movements that could disturb the powdered agent.

    • Use a dedicated, calibrated analytical balance inside the BSC.

    • Weigh the desired amount of the agent into a tared, sealable container.

    • Securely close both the primary container and the newly weighed sample container before removing them from the balance.

  • Post-Weighing:

    • Wipe the exterior of the containers with a disinfectant wipe before removing from the BSC.

    • Carefully fold the absorbent paper inward and dispose of it as hazardous chemical waste.

    • Decontaminate all surfaces and equipment within the BSC.[2]

    • Doff PPE in the designated area, following a specific sequence to prevent self-contamination.[1]

    • Wash hands thoroughly after removing all PPE.[7]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[4][12][13]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, gowns, absorbent pads, and vials are to be placed in a designated, leak-proof hazardous waste container with a screw-top lid.[12]

    • Liquid Waste: Unused solutions should be collected in a compatible, sealed hazardous waste container. Do not mix with other waste streams.

    • Sharps: Needles and scalpels must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Labeling and Storage:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".[14]

    • Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[13][14]

    • Waste will be transported by an approved vendor for high-temperature incineration.[12][13]

    • Maintain all records and certificates of destruction for a minimum of three years.[13]

Emergency Procedures

Immediate and correct response to spills or exposures is critical. All incidents must be reported to the laboratory director and EHS immediately.[2][10]

Situation Immediate Action Follow-up Procedure
Minor Spill (inside BSC) 1. Alert others in the area. 2. Cover the spill with absorbent material. 3. Gently apply disinfectant, working from the outside in. 4. Allow 30 minutes of contact time before cleaning.1. Dispose of all cleanup materials as hazardous waste. 2. Decontaminate the BSC interior. 3. Document the incident.
Major Spill (outside BSC) 1. Evacuate the area immediately. 2. Alert personnel and restrict access. 3. Remove contaminated clothing while in the anteroom or designated doffing area.1. Contact the institutional EHS emergency response team. 2. Do not re-enter the area until cleared by EHS. 3. Seek medical evaluation.
Personnel Exposure (Skin) 1. Immediately remove contaminated PPE. 2. Wash the affected area with soap and water for at least 15 minutes.1. Report the exposure to your supervisor and Occupational Health.[3] 2. Complete an incident report.
Personnel Exposure (Inhalation) 1. Move to a source of fresh air immediately.1. Seek immediate medical attention. 2. Report the exposure to your supervisor and Occupational Health.

Operational Workflow Diagram

G cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal Receiving Receiving & Inventory Storage Secure Storage (Restricted Access) Receiving->Storage Weighing Weighing & Aliquoting (inside BSC) Storage->Weighing Experimentation Experimentation (inside BSC) Weighing->Experimentation Decontamination Decontaminate Surfaces & Equipment Experimentation->Decontamination Waste_Segregation Waste Segregation (Solids, Liquids, Sharps) Decontamination->Waste_Segregation EHS_Pickup EHS Waste Pickup Waste_Segregation->EHS_Pickup Incineration Off-Site Incineration EHS_Pickup->Incineration

Caption: Workflow for .

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.